ML-099
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-phenylethylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-14(17)12-7-4-9-15-13(12)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZERZZRWECLIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358350 | |
| Record name | 2-[(2-phenylethyl)thio]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496775-95-2 | |
| Record name | 2-[(2-phenylethyl)thio]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of ML-099
For Immediate Release
A Deep Dive into the Core Functionality of ML-099, a Pan-Activator of Ras-Related GTPases
This technical guide provides an in-depth exploration of the mechanism of action of this compound (CID-888706), a small molecule activator of the Ras-related superfamily of small GTPases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
This compound acts as a broad-spectrum activator for several members of the Ras superfamily, which are critical regulators of numerous cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. Its ability to modulate these key signaling nodes makes it a valuable tool for investigating cellular function and a potential starting point for therapeutic development.
Core Mechanism of Action: Enhancing Nucleotide Affinity
This compound's primary mechanism of action involves increasing the affinity of Ras-related GTPases for guanine nucleotides.[1] This mode of action effectively mimics the function of guanine nucleotide exchange factors (GEFs), which are the natural activators of these molecular switches. By facilitating the exchange of GDP for GTP, this compound promotes the active, GTP-bound conformation of the GTPase, leading to the initiation of downstream signaling cascades. Computational docking simulations suggest that this compound and other activators in its class may bind to an allosteric site located between the switch I and II regions of the GTPases.[2]
Quantitative Activity Profile
This compound exhibits potent activating effects across a range of Ras-related GTPases. The half-maximal effective concentrations (EC50) for the activation of various GTPases have been determined through in vitro assays and are summarized in the table below.
| Target GTPase | EC50 (nM) |
| Rac1 (activated mutant) | 25.42 |
| Rac1 (wild type) | 20.17 |
| Cdc42 (activated mutant) | 58.88 |
| Cdc42 (wild type) | 100 |
| Ras (activated mutant) | 95.5 |
| Ras (wild type) | 141.25 |
| Rab7 | 181.97 |
| Rab2A | 354.81 |
Experimental Protocols
The characterization of this compound's activity relies on a combination of biochemical and cell-based assays. The following sections provide detailed methodologies for the key experiments used to elucidate its mechanism of action.
Biochemical Assay: Multiplexed Bead-Based Flow Cytometry for GTP-Binding
This high-throughput assay was utilized for the primary screening and identification of this compound as a GTPase activator. The protocol allows for the simultaneous measurement of GTP binding to multiple GTPases.
Principle: GST-tagged GTPases are immobilized on spectrally distinct glutathione-coated beads. The binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to the GTPases is measured by flow cytometry. An increase in fluorescence intensity indicates compound-mediated activation.[1][3][4]
Protocol:
-
Bead Preparation: Six sets of glutathione-coated beads with different red fluorescence intensities are individually coated with specific GST-tagged small G proteins (Rac1 wt, Rac1 activated, Cdc42 wt, Ras wt, Rab2 wt, Rab7 wt). The beads are then washed and blocked.
-
Assay Plate Preparation: The distinct bead sets are combined and dispensed into 384-well microplates.
-
Compound Addition: this compound or control compounds are added to the wells at various concentrations.
-
GTP Analog Addition: A solution of BODIPY-FL-GTP is added to all wells to a final concentration of 100 nM.
-
Incubation: The plates are incubated at 4°C for 40-45 minutes on a rotator.
-
Flow Cytometry Analysis: The fluorescence of the beads is analyzed using a flow cytometer. The different bead sets are distinguished by their red fluorescence, and the amount of bound BODIPY-FL-GTP is quantified by the green fluorescence intensity.
Cellular Assay: Rac1 Pull-Down Assay
To confirm the activity of this compound in a cellular context, a pull-down assay is performed to specifically isolate the activated, GTP-bound form of Rac1 from cell lysates.
Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to the GTP-bound form of Rac1 and Cdc42, is used as a bait. The PBD is typically fused to GST and immobilized on beads. Cell lysates are incubated with the PBD-beads, and the captured active Rac1 is detected by western blotting.[5][6][7][8]
Protocol:
-
Cell Culture and Treatment: Swiss 3T3 cells are cultured to 80-90% confluency. The cells are then treated with this compound or a vehicle control for a specified time.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors. The lysate is clarified by centrifugation.
-
Affinity Precipitation: The cell lysate is incubated with PAK-PBD agarose beads at 4°C for 1 hour with gentle agitation.
-
Washing: The beads are washed three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific anti-Rac1 antibody. The amount of active Rac1 is then quantified by densitometry.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the signaling pathway of GTPase activation and the experimental workflows.
Caption: GTPase activation signaling pathway modulated by this compound.
Caption: Experimental workflow for the characterization of this compound.
Cellular Effects and Phenotypic Outcomes
In cell-based assays using Swiss 3T3 fibroblasts, the activation of Rho family GTPases like Rac1 and Cdc42 by this compound is expected to induce distinct morphological changes. Activation of Rac1 typically leads to the formation of lamellipodia and membrane ruffles, while Cdc42 activation is associated with the formation of filopodia and microspikes.[9][10][11] These alterations in the actin cytoskeleton are hallmarks of Rho GTPase activation and demonstrate the cell-permeability and biological activity of this compound.
Conclusion
This compound is a potent, pan-specific activator of Ras-related GTPases that functions by increasing their affinity for GTP. Its mechanism has been thoroughly characterized using a combination of high-throughput biochemical assays and confirmatory cell-based experiments. This technical guide provides a foundational understanding of this compound's mode of action, empowering researchers to effectively utilize this small molecule tool in their investigations of GTPase signaling in health and disease.
References
- 1. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases | Springer Nature Experiments [experiments.springernature.com]
- 4. Rapid parallel flow cytometry assays of active GTPases using effector beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. abcam.com [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 9. The Ras-related protein Cdc42Hs and bradykinin promote formation of peripheral actin microspikes and filopodia in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphological Changes of 3T3 Cells under Simulated Microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
ML-099: A Technical Guide to a Pan-GTPase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-099 is a small molecule compound identified as a pan-activator of Ras-related small GTPases. It functions by a novel mechanism, increasing the affinity of GTPases for guanine nucleotides, thereby promoting their active, GTP-bound state. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a review of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate GTPase biology and for professionals in drug development exploring the therapeutic potential of GTPase activation.
Introduction to this compound
Small GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and vesicular trafficking.[1] They cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] Dysregulation of GTPase activity is implicated in numerous diseases, including cancer and neurological disorders.[1]
This compound (also known as CID-888706) is a small molecule that has been characterized as a pan-activator of several Ras-related GTPases.[1][2] Unlike GEFs, which facilitate the exchange of GDP for GTP, this compound's mechanism of action involves increasing the affinity of the GTPase for the nucleotide, effectively stabilizing the GTP-bound, active conformation.[1] This unique mechanism makes this compound a valuable tool for studying the downstream consequences of GTPase activation, independent of GEF activity.
Mechanism of Action
The canonical activation of small GTPases is mediated by GEFs, which bind to the GTPase and induce a conformational change that lowers its affinity for GDP, allowing for the binding of the more abundant cellular GTP.[1] In contrast, this compound does not stimulate nucleotide exchange.[3] Instead, it is proposed to bind to an allosteric site on the GTPase, leading to an increased affinity for guanine nucleotides.[1] This stabilization of the nucleotide-bound state, particularly the GTP-bound state, prolongs the duration of downstream signaling.
dot
Caption: Mechanism of GTPase activation by GEFs and this compound.
Quantitative Data
This compound has been shown to activate a range of small GTPases from the Ras, Rho, and Rab subfamilies. The following table summarizes the reported EC50 values for the activation of various GTPases by this compound.
| GTPase Target | EC50 (nM) | Reference |
| Rac1 protein wild type | 20.17 | [2] |
| Rac1 protein activated mutant | 25.42 | [2] |
| Cell division cycle 42 (Cdc42) wild type | 100 | [2] |
| Cell division cycle 42 (Cdc42) activated mutant | 58.88 | [2] |
| Ras protein wild type | 141.25 | [2] |
| Ras protein activated mutant | 95.5 | [2] |
| GTP-binding protein (Rab7) | 181.97 | [2] |
| Rab-2A | 354.81 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.
In Vitro GTPase Activation Assay (Pull-Down Method)
This assay measures the increase in the active, GTP-bound form of a specific GTPase in response to this compound.
Materials:
-
Purified recombinant GTPase of interest (e.g., Rac1, Cdc42)
-
This compound (resuspended in DMSO)
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
GDP (for negative control)
-
GST-tagged effector protein containing the GTPase-binding domain (GBD) immobilized on glutathione-agarose beads (e.g., GST-PAK-PBD for Rac1/Cdc42)
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol)
-
SDS-PAGE sample buffer
-
Primary antibody specific for the GTPase of interest
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Preparation of Cell Lysates (for endogenous GTPase activation):
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 5-30 minutes).[3] A positive control, such as EGF stimulation for Rac1 activation, can be included.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with Lysis/Binding/Wash Buffer supplemented with protease inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine protein concentration of the supernatant.
-
-
In Vitro Activation of Recombinant GTPase:
-
In a microcentrifuge tube, incubate the purified GTPase (e.g., 1 µg) with this compound at various concentrations (e.g., 100 nM - 10 µM) in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2) for 15-30 minutes at 30°C.
-
For controls, incubate the GTPase with GTPγS (100 µM) as a positive control and GDP (1 mM) as a negative control.
-
-
Pull-Down of Active GTPase:
-
Add equal amounts of protein lysate (e.g., 500 µg) or the in vitro reaction mixture to the GST-GBD beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Binding/Wash Buffer.
-
After the final wash, aspirate the supernatant and add SDS-PAGE sample buffer to the beads.
-
-
Western Blot Analysis:
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the GTPase of interest.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative amount of activated GTPase.
-
dot
Caption: Experimental workflow for a GTPase activation pull-down assay.
Cell-Based Morphological and Functional Assays
This compound can be used to study the cellular consequences of pan-GTPase activation.
Example: Actin Cytoskeleton Reorganization
-
Plate cells (e.g., fibroblasts) on glass coverslips.
-
Treat cells with this compound (e.g., 1-10 µM) for various time points.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy.
-
Observe for changes such as increased stress fiber formation or membrane ruffling, which are indicative of Rho and Rac activation, respectively.
Signaling Pathways Modulated by this compound
By activating multiple GTPases, this compound can influence a wide array of signaling pathways. The following diagrams illustrate the key pathways regulated by the GTPases known to be activated by this compound.
Rac1 and Cdc42 Signaling
Rac1 and Cdc42 are key regulators of the actin cytoskeleton, cell adhesion, and cell migration. Their activation by this compound is expected to lead to the activation of downstream effectors such as p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), resulting in changes to the actin network.[4]
dot
Caption: Simplified Rac1/Cdc42 signaling pathway.
Ras Signaling
Ras is a central node in signaling pathways that control cell proliferation, differentiation, and survival. Activation of Ras by this compound would be expected to stimulate the Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[5]
dot
Caption: Simplified Ras signaling pathway.
Rab7 Signaling
Rab7 is a key regulator of late endosomal trafficking, including the maturation of late endosomes and their fusion with lysosomes.[6] Activation of Rab7 by this compound could be investigated to study its role in endosome dynamics and autophagy.
dot
Caption: Simplified Rab7 signaling pathway.
Applications and Future Directions
This compound serves as a powerful chemical probe for dissecting the complex signaling networks regulated by small GTPases. Its ability to activate multiple GTPases provides a unique tool to study the integrated cellular responses to broad GTPase activation. For drug development professionals, this compound and its analogs could represent a starting point for the design of more selective GTPase activators with therapeutic potential in diseases characterized by diminished GTPase activity.
Future research should focus on:
-
Identifying the specific binding site of this compound on different GTPases.
-
Developing more selective analogs of this compound for individual GTPases or subfamilies.
-
Elucidating the full spectrum of downstream effects of pan-GTPase activation in various cellular contexts.
-
Exploring the therapeutic potential of this compound in preclinical models of diseases linked to GTPase hypoactivity.
Conclusion
This compound is a valuable and unique small molecule tool for the study of Ras-related GTPase signaling. Its mechanism of action, distinct from that of physiological activators, allows for novel experimental approaches to probe the function of these critical molecular switches. This technical guide provides a foundational understanding and practical protocols for the effective use of this compound in a research and drug discovery setting.
References
- 1. First molecules to reactivate RASG12V GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rab7 Regulates Late Endocytic Trafficking Downstream of Multivesicular Body Biogenesis and Cargo Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
ML-099: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-099 is a small molecule, cell-permeable compound that functions as a pan-activator of Ras-related GTPases.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols. The information is intended to support researchers and professionals in drug development and cellular signaling research.
Chemical and Physical Properties
This compound, also known as CID-888706, is chemically identified as 2-[(2-phenylethyl)thio]-3-pyridinecarboxylic acid.[2][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 496775-95-2 | [1][2][3][6] |
| Molecular Formula | C₁₄H₁₃NO₂S | [1][2][3][6] |
| Molecular Weight | 259.32 g/mol | [1][3][6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2][6] |
| Solubility | DMSO: 10 mg/mL | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years | [1] |
Mechanism of Action
This compound is a pan-activator of Ras-related GTPases, a family of proteins that act as molecular switches in a wide range of cellular signaling pathways.[1][2][3][7] These pathways are crucial for processes such as cell growth, differentiation, and migration. Dysregulation of Ras GTPase activity is implicated in numerous diseases, including cancer.[7]
The primary mechanism of this compound involves increasing the affinity of GTPases for guanine nucleotides.[7] It is hypothesized that this compound binds to an allosteric site located between the switch I and II regions of the GTPase. This binding event facilitates the exchange of GDP for GTP, leading to the activation of the GTPase and its downstream signaling cascades.[7]
Quantitative Data: In Vitro Activity
The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound for various Ras-related GTPases.
| Target GTPase | EC₅₀ (nM) | Reference |
| Rac1 protein wild type | 20.17 | [1] |
| Rac1 protein activated mutant | 25.42 | [1] |
| Cell division cycle 42 (Cdc42) wild type | 100 | [1][2] |
| Cell division cycle 42 (Cdc42) activated mutant | 58.88 | [1] |
| Ras protein wild type | 141.25 | [1][2] |
| Ras protein activated mutant | 95.5 | [1] |
| GTP-binding protein (Rab7) | 181.97 | [1] |
| Rab-2A | 354.81 | [1][2] |
Signaling Pathway
As a pan-activator of Ras GTPases, this compound influences multiple downstream signaling pathways. The Ras/MAPK pathway is a key cascade initiated by the activation of Ras. The following diagram illustrates this signaling pathway.
Caption: Ras Signaling Pathway Activated by this compound.
Experimental Protocols
In Vivo Dissolution Protocols
For in vivo studies, proper solubilization of this compound is critical. The following are suggested protocols for preparing this compound for administration.
Protocol 1:
-
Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (9.64 mM).[1]
Protocol 2:
-
Add solvents sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL (9.64 mM).[1]
Protocol 3:
-
Add solvents sequentially: 10% DMSO and 90% Corn Oil.
-
This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (9.64 mM).[1]
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Bead-Based Flow Cytometric Fluorescent GTP-Binding Assay
A bead-based flow cytometric assay using fluorescently labeled GTP analogs (e.g., BODIPY-GTP) is a sensitive method for studying the interaction between this compound, GTPases, and GTP.[7]
Principle: The fluorescence of BODIPY-guanine nucleotides is quenched when unbound and increases significantly upon binding to a protein.[7] This fluorescence enhancement allows for real-time detection of the protein-nucleotide interaction.
General Workflow:
Caption: Workflow for a GTP-Binding Assay.
Conclusion
This compound serves as a valuable research tool for investigating the roles of Ras-related GTPases in cellular processes and disease. Its ability to activate a broad range of these proteins allows for the elucidation of complex signaling networks. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions associated with the activation of Ras GTPase signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. thomassci.com [thomassci.com]
- 5. ML--099, 5MG | Labscoop [labscoop.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-099: A Technical Guide to its Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-099 is a small molecule activator of the Ras superfamily of small GTPases. These proteins act as molecular switches in a vast number of cellular processes, including signal transduction, cell proliferation, differentiation, and membrane trafficking. Dysregulation of Ras-related GTPases is implicated in numerous diseases, making molecules that can modulate their activity valuable research tools and potential therapeutic leads. This document provides a comprehensive overview of the known targets of this compound, its binding affinity, and the experimental methodologies used for its characterization.
Core Targets and Binding Affinity of this compound
This compound acts as a pan-activator of Ras-related GTPases by increasing the affinity of these proteins for guanine nucleotides.[1] This leads to an increase in the population of the active, GTP-bound state. The binding affinity of this compound is typically quantified by its EC50 value, which represents the concentration of the compound that elicits half-maximal activation of the target GTPase.
| Target GTPase | EC50 (nM) |
| Rac1 (wild type) | 20.17 |
| Rac1 (activated mutant) | 25.42 |
| Cell division cycle 42 (Cdc42) (wild type) | 100 |
| Cell division cycle 42 (Cdc42) (activated mutant) | 58.88 |
| Ras (wild type) | 141.25 |
| Ras (activated mutant) | 95.5 |
| Rab7 | 181.97 |
| Rab2A | 354.81 |
Table 1: Binding affinities of this compound for various Ras-related GTPases as determined by in vitro activation assays.[2][3]
Signaling Pathway of Ras-Related GTPases and this compound Action
Ras-related GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase. This compound is hypothesized to bind to an allosteric site on the GTPases, distinct from the nucleotide-binding pocket, to facilitate the binding of GTP.[1]
Experimental Protocols
The binding affinity and activation profile of this compound were determined using a bead-based flow cytometric fluorescent GTP-binding assay.[1] This high-throughput screening method allows for the simultaneous measurement of nucleotide binding to multiple GTPases.
Bead-Based Flow Cytometric Fluorescent GTP-Binding Assay
Objective: To quantify the activation of Ras-related GTPases by this compound by measuring the binding of a fluorescently labeled GTP analog.
Materials:
-
Glutathione-S-transferase (GST)-tagged GTPase fusion proteins (e.g., GST-Rac1, GST-Cdc42, etc.)
-
Glutathione-coated beads
-
Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Wash Buffer (same as Assay Buffer)
-
Flow cytometer
Procedure:
-
GTPase Immobilization:
-
Incubate glutathione-coated beads with a saturating concentration of the respective GST-GTPase fusion protein in Assay Buffer for 1 hour at 4°C with gentle agitation.
-
Wash the beads three times with Wash Buffer to remove unbound protein.
-
Resuspend the beads in Assay Buffer to a desired concentration.
-
-
Compound Incubation:
-
In a 96-well plate, add a fixed amount of the GTPase-coated beads to each well.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
-
GTP Binding Reaction:
-
Add a fixed concentration of the fluorescent GTP analog to each well.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the bead population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the beads in the appropriate fluorescence channel (e.g., FITC for BODIPY-FL).
-
-
Data Analysis:
-
Subtract the MFI of the vehicle control from the MFI of the this compound treated samples.
-
Plot the MFI as a function of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the function of Ras-related GTPases. Its ability to activate a range of these proteins allows for the investigation of downstream signaling pathways and cellular processes. The data and protocols presented in this guide provide a foundation for researchers utilizing this compound in their experimental designs. Further investigation into the precise allosteric binding site and the structural basis for its pan-activating activity will continue to enhance our understanding of GTPase regulation.
References
- 1. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases | Springer Nature Experiments [experiments.springernature.com]
- 2. Rapid parallel flow cytometry assays of active GTPases using effector beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
Preliminary Studies on the Cellular Effects of ML-099: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cellular effects of ML-099, a small molecule pan-activator of Ras-related GTPases. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and cellular mechanisms of GTPase activation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts: this compound Mechanism of Action
This compound functions as a pan-activator of several Ras-related small GTPases. Its primary mechanism involves increasing the affinity of these GTPases for guanine nucleotides. This action promotes the GTP-bound (active) state of the GTPase, leading to the initiation of downstream signaling cascades. Unlike guanine nucleotide exchange factors (GEFs), this compound does not stimulate nucleotide exchange but rather stabilizes the active conformation of the GTPase.[1][2][3] This reversible stabilization prolongs the interaction of the GTPase with its effector proteins, thereby amplifying downstream cellular responses.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro activation profile of this compound and its observed effects on cellular GTPase activity.
Table 1: In Vitro Activation of Ras-Related GTPases by this compound
| Target GTPase | EC50 (nM) |
| Rac1 (wild type) | 20.17 |
| Rac1 (activated mutant) | 25.42 |
| Cdc42 (wild type) | 100 |
| Cdc42 (activated mutant) | 58.88 |
| Ras (wild type) | 141.25 |
| Ras (activated mutant) | 95.5 |
| Rab2A | 354.81 |
| Rab7 | 181.97 |
Data sourced from MedChemExpress product information, citing preliminary screening data.
Table 2: Cellular Activation of Rho Family GTPases by this compound Analogs
| Cell Line | GTPase | Treatment | Fold Change in GTP-GTPase |
| HeLa | Rac1 | 10 µM Activator | ~2.5 - 4.0 |
| RBL-2H3 | Cdc42 | 10 µM Activator | ~1.5 - 2.5 |
Data is representative of the effects observed with the nicotinic acid family of activators, to which this compound belongs, as reported by Surviladze, Z., et al. (2018).[1][2][3]
Signaling Pathways and Cellular Effects
Activation of Rac1 and Cdc42 by this compound is known to trigger significant downstream cellular events, primarily related to the regulation of the actin cytoskeleton. This, in turn, influences cell morphology, migration, and adhesion.
Rac1 and Cdc42 Signaling Pathways
The activation of Rac1 and Cdc42 by this compound initiates signaling cascades through various effector proteins. A key downstream effector for both GTPases is the p21-activated kinase (PAK). Activated PAK can then phosphorylate a multitude of substrates, leading to the reorganization of the actin cytoskeleton.
Cellular Effects
Preliminary studies have visually documented the downstream consequences of this compound treatment on cellular morphology and the actin cytoskeleton.
-
Cytoskeletal Rearrangement: Treatment of cells with this compound analogs leads to significant changes in the actin cytoskeleton, as visualized by rhodamine phalloidin staining.[2][3] These changes are consistent with the known roles of Rac1 and Cdc42 in promoting the formation of lamellipodia and filopodia.
-
Morphological Changes: As a direct consequence of actin reorganization, cells treated with this compound exhibit noticeable changes in their morphology.[2][3] These alterations can be qualitatively observed and quantitatively analyzed through various microscopy techniques.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's cellular effects.
GTPase Activation Assays
To quantify the activation of specific GTPases in response to this compound treatment, pull-down assays or G-LISA® are commonly employed.
1. Rac1/Cdc42 Pull-Down Assay
This method utilizes the p21-binding domain (PBD) of PAK, which specifically binds to the GTP-bound form of Rac1 and Cdc42.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down:
-
Incubate a portion of the cell lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
-
Detection:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using specific antibodies against Rac1 or Cdc42.
-
Normalize the amount of pulled-down GTPase to the total amount of the respective GTPase in the input lysate.
-
References
An In-Depth Technical Guide on the Core Safety and Toxicity Profile of ML-099
Disclaimer: This document summarizes publicly available information regarding ML-099. It is intended for researchers, scientists, and drug development professionals. A comprehensive search of scientific literature and toxicology databases did not yield any specific in vivo safety and toxicity studies for this compound. The compound is designated for research use only and not for human or therapeutic use.[1][2]
Introduction
This compound, also identified by its Chemical Abstracts Service (CAS) number 496775-95-2 and CID 888706, is a small molecule characterized as a pan-activator of Ras-related GTPases.[1][2][3] Its primary utility lies in preclinical research as a chemical probe to investigate the roles and regulation of these critical signaling proteins. Given its classification for research purposes, formal preclinical safety and toxicity evaluations, which are standard for therapeutic candidates, are not publicly documented.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂S[2][3] |
| Molecular Weight | 259.3 g/mol [2][3] |
| CAS Number | 496775-95-2[2][3] |
| Synonyms | CID-888706, 2-[(2-phenylethyl)thio]-3-pyridinecarboxylic acid[2][3] |
| Formulation | Crystalline solid[2][3] |
| Purity | ≥98%[2] |
| Solubility | DMSO: 10 mg/mL[3] |
| Storage | Recommended at -20°C[3] |
| Stability | ≥ 4 years at -20°C[3] |
Mechanism of Action and In Vitro Efficacy
This compound functions by activating a range of Ras-related small GTPases, which are key molecular switches in cellular signaling pathways.[1][3] The proposed mechanism involves increasing the affinity of the GTPase for guanine nucleotides, which facilitates the exchange of GDP for GTP, leading to the activation of the protein.[4] This mode of action suggests that this compound may function as an allosteric activator.[4]
The in vitro efficacy of this compound has been quantified through its half-maximal effective concentration (EC₅₀) against various GTPases, as detailed in Table 2.
Table 2: In Vitro Efficacy of this compound against Ras-Related GTPases
| Target GTPase | EC₅₀ (nM) |
| Rac1 (wild type) | 20.17[1] |
| Rac1 (activated mutant) | 25.42[1] |
| cell division cycle 42 (Cdc42) (wild type) | 100[1] |
| cell division cycle 42 (Cdc42) (activated mutant) | 58.88[1] |
| Ras protein (wild type) | 141.25[1] |
| Ras protein (activated mutant) | 95.5[1] |
| Rab7 | 181.97[1] |
| Rab-2A | 354.81[1] |
The signaling pathway affected by this compound is illustrated in the following diagram.
Caption: The role of this compound in the GTPase activation cycle.
Safety and Toxicity Profile
As of the latest available information, no formal safety and toxicity studies for this compound have been published. This includes a lack of data on:
-
Acute and chronic toxicity: No LD₅₀ (lethal dose, 50%) values or information on target organ toxicity from repeated dosing are available.
-
Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.
-
Genotoxicity: There are no studies on the potential of this compound to cause genetic mutations or chromosomal damage.
-
Carcinogenicity: The long-term carcinogenic potential of this compound has not been assessed.
-
Reproductive and developmental toxicity: Information on the effects of this compound on fertility and embryonic development is not available.
Experimental Protocols
Due to the absence of safety and toxicity studies, there are no experimental protocols to report in this context. The primary experimental method associated with this compound is the in vitro fluorescence-based GTP-binding assay used to determine its EC₅₀ values.[4] This assay measures the enhancement of fluorescence of a GTP analog upon its binding to the target GTPase, which is increased in the presence of an activator like this compound.[4]
A general workflow for assessing the in vivo toxicity of a novel compound is presented below.
Caption: A generalized workflow for preclinical in vivo toxicity assessment.
Conclusion
This compound is a valuable chemical probe for the in vitro study of Ras-related GTPase signaling. However, there is a significant data gap concerning its safety and toxicity profile. The absence of any published in vivo toxicity, pharmacokinetic, and other safety data means that its physiological effects, potential for adverse reactions, and safe dosage levels are unknown. Researchers and drug development professionals should exercise caution and recognize that any in vivo use of this compound would require comprehensive safety and toxicity evaluations to be conducted according to established preclinical testing guidelines.
References
Methodological & Application
Application Notes and Protocols for ML-099 (URMC-099) in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML-099, also known as URMC-099, a potent and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), in cancer cell research. This document includes a summary of its mechanism of action, optimal working concentrations, and detailed protocols for key experimental assays.
Introduction to this compound (URMC-099)
This compound (URMC-099) is a small molecule inhibitor with high affinity for Mixed Lineage Kinases (MLKs), particularly MLK3. MLKs are a family of serine/threonine kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. In various cancers, MLK3 has been implicated in promoting cell migration, invasion, and proliferation. By inhibiting MLK3, this compound serves as a valuable tool for investigating the role of this signaling pathway in cancer progression and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of MLK3. This, in turn, blocks the downstream activation of several key signaling pathways that are crucial for cancer cell survival and metastasis. The primary signaling cascades affected by MLK3 inhibition include:
-
c-Jun N-terminal Kinase (JNK) Pathway: MLK3 is a direct upstream activator of the JNK pathway. Inhibition of MLK3 by this compound leads to reduced phosphorylation of JNK and its downstream targets, which are involved in cell proliferation, apoptosis, and inflammation.
-
p38 MAPK Pathway: Similar to the JNK pathway, MLK3 can also activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
-
Extracellular signal-regulated Kinase (ERK) Pathway: While the effect is context-dependent, MLK3 can influence the ERK signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.
-
NF-κB Signaling: MLK3 has been shown to regulate the activity of NF-κB, a transcription factor that plays a critical role in inflammation, immunity, and cancer.
Quantitative Data Summary
The optimal working concentration of this compound can vary significantly depending on the cancer cell line, the specific assay being performed, and the desired biological endpoint. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Assay | Reference |
| IC50 (Kinase Activity) | ||||
| MLK1 | 19 nM | - | Kinase Assay | [1][2] |
| MLK2 | 42 nM | - | Kinase Assay | [1][2] |
| MLK3 | 14 nM | - | Kinase Assay | [1][2] |
| DLK | 150 nM | - | Kinase Assay | [1][2] |
| LRRK2 | 11 nM | - | Kinase Assay | [1][2] |
| ABL1 | 6.8 nM | - | Kinase Assay | [1] |
| IC50 (Cell Viability) | ||||
| Average IC50 | 4.57 µM | 7 Glioblastoma cell lines | Cell Viability (48h) | [3] |
| Effective Concentration | ||||
| Inhibition of Migration | 200 nM | MDA-MB-231 (Breast Cancer) | Migration Assay | [4] |
| No effect on Growth | 200 nM | MDA-MB-231 (Breast Cancer) | Cell Growth Assay | [4] |
| Reduced Viability | ≥ 5 µM | 7 Glioblastoma cell lines | Cell Viability (48h) | [3] |
Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration of this compound for their specific cancer cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for common assays used to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (URMC-099)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (URMC-099)
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for the chosen incubation time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the MLK3 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (URMC-099)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Visualizations
MLK3 Signaling Pathway
Caption: MLK3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of signaling proteins.
References
Application Notes and Protocols for Studying Cytoskeletal Dynamics with ML-099
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-099 is a small molecule, cell-permeable pan-activator of Ras-related GTPases.[1][2] It effectively activates key regulators of the actin cytoskeleton, including Rac1, Cdc42, and Ras.[1] This property makes this compound a valuable tool for investigating the intricate signaling pathways that govern cytoskeletal dynamics, cell morphology, migration, and invasion. These application notes provide detailed protocols for utilizing this compound to study its effects on the actin cytoskeleton and cell motility, along with a framework for quantitative analysis.
Mechanism of Action
This compound activates Ras-related GTPases by promoting the exchange of GDP for GTP, thereby shifting them into their active, signal-transducing state. The activation of Rac1 and Cdc42 by this compound triggers downstream signaling cascades that lead to significant reorganization of the actin cytoskeleton. Activated Rac1 is primarily associated with the formation of lamellipodia and membrane ruffles, which are crucial for cell protrusion and migration.[3] Activated Cdc42 is a key regulator of filopodia formation, sensory protrusions involved in cell guidance and adhesion.[4]
The downstream effects of Rac1 and Cdc42 activation are mediated by a host of effector proteins. For instance, activated Rac1 and Cdc42 can activate p21-activated kinases (PAKs), which in turn can influence actin dynamics through various pathways, including the phosphorylation and inactivation of myosin light chain kinase (MLCK), leading to reduced stress fiber formation.[4]
Data Presentation
The following table summarizes the reported EC50 values of this compound for the activation of various Ras-related GTPases. This data is crucial for determining the appropriate concentration range for experimental studies.
| GTPase Family | Specific GTPase | EC50 (nM) |
| Rac | Rac1 (wild type) | 20.17[1] |
| Rac1 (activated mutant) | 25.42[1] | |
| Cdc42 | Cdc42 (wild type) | 100[1] |
| Cdc42 (activated mutant) | 58.88[1] | |
| Ras | Ras (wild type) | 141.25[1] |
| Ras (activated mutant) | 95.5[1] | |
| Rab | Rab2A | 354.81[1] |
| Rab7 | 181.97[1] |
Experimental Protocols
Protocol 1: Analysis of Actin Cytoskeleton Reorganization by Immunofluorescence
This protocol details the steps for visualizing changes in the actin cytoskeleton of adherent cells treated with this compound.
Materials:
-
Cells of interest (e.g., fibroblasts, epithelial cells)
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
This compound Treatment: Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Aspirate the old medium and add the this compound containing medium to the cells. Incubate for a desired time course (e.g., 15 min, 30 min, 1 hour, 4 hours).
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Staining: Dilute fluorescently-labeled phalloidin in blocking buffer to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the actin cytoskeleton (phalloidin) and nuclei (DAPI).
Quantitative Analysis:
-
Cell Morphology: Quantify changes in cell area, perimeter, and circularity using image analysis software (e.g., ImageJ/Fiji).
-
Actin Stress Fibers: Measure the number, length, and thickness of actin stress fibers per cell.
-
Filopodia and Lamellipodia: Quantify the number and length of filopodia and the area of lamellipodia per cell.
Protocol 2: Cell Migration and Invasion Assays
This protocol describes how to assess the effect of this compound on cell migration (uncoated transwell) and invasion (Matrigel-coated transwell).
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
Microscope
Procedure:
-
(For Invasion Assay Only) Coating Transwell Inserts: Thaw Matrigel on ice. Dilute Matrigel in cold, serum-free medium. Add the diluted Matrigel solution to the upper chamber of the transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
This compound Treatment: Resuspend the prepared cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 12-48 hours) to allow for cell migration or invasion.
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated/invaded cells from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with 4% PFA for 15 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.
Quantitative Analysis:
-
Calculate the average number of migrated/invaded cells per field for each treatment condition.
-
Normalize the data to the vehicle control to determine the percentage of migration/invasion.
Mandatory Visualizations
Caption: this compound signaling pathway for cytoskeletal reorganization.
Caption: Experimental workflow for studying cytoskeletal dynamics with this compound.
References
Application Notes and Protocols for ML-099 In Vivo Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for the in vivo administration of ML-099 (CID-888706) in mouse models are provided for research purposes only. To date, no specific in vivo studies detailing the administration, dosage, efficacy, or toxicity of this compound in animal models have been published in the peer-reviewed scientific literature. The information presented herein is based on the known in vitro activity of this compound as a pan-activator of Ras-related GTPases, formulation guidelines from commercial suppliers, and established protocols for the in vivo administration of other small molecules targeting similar signaling pathways. Therefore, the following protocols should be considered hypothetical and must be optimized and validated by the end-user.
Introduction to this compound
This compound is a small molecule identified as a pan-activator of Ras-related GTPases. In vitro studies have demonstrated its ability to activate several members of this superfamily, including Rac1, Cdc42, Ras, Rab7, and Rab2A, with EC₅₀ values in the nanomolar range. These GTPases are critical regulators of numerous cellular processes, including cell proliferation, differentiation, migration, and intracellular trafficking. Dysregulation of Ras superfamily GTPases is implicated in various diseases, including cancer and neurological disorders. The ability of this compound to activate these pathways makes it a valuable tool for studying their physiological and pathological roles in vivo.
Mechanism of Action
This compound is proposed to act as an allosteric activator, increasing the affinity of GTPases for GTP, thereby promoting their active, signal-transducing state. This leads to the activation of downstream effector pathways.
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound as a pan-activator of Ras-related GTPases.
In Vivo Administration Protocols
Note: The following protocols are suggestions and require extensive optimization for specific mouse models and experimental goals.
Formulation of this compound for In Vivo Use
This compound is a crystalline solid with low aqueous solubility. Therefore, a suitable vehicle is required for its administration. The following are three potential formulation protocols suggested by commercial suppliers for compounds with similar properties.
Table 1: Suggested Formulations for this compound
| Formulation Protocol | Components | Final Concentration of this compound | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for many small molecules. May require gentle warming and sonication to achieve a clear solution. |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | β-cyclodextrins can improve the solubility and stability of hydrophobic compounds. |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral gavage administration. Ensure a homogenous suspension. |
Experimental Workflow for Formulation Preparation
Caption: General workflow for preparing an this compound dosing solution.
Administration Routes and Dosages
The optimal administration route and dosage for this compound have not been determined. The choice of route will depend on the target tissue, desired pharmacokinetic profile, and the experimental model.
Table 2: Potential Administration Routes and Considerations
| Route | Advantages | Disadvantages | Suggested Starting Dose Range (Hypothetical) |
| Intraperitoneal (I.P.) Injection | Ease of administration, rapid absorption. | Potential for local irritation, first-pass metabolism in the liver. | 1 - 25 mg/kg |
| Oral Gavage (P.O.) | Less invasive, mimics clinical administration. | Variable bioavailability, potential for degradation in the GI tract. | 5 - 50 mg/kg |
| Intravenous (I.V.) Injection | 100% bioavailability, precise dose control. | Technically more challenging, rapid clearance. | 0.5 - 10 mg/kg |
| Subcutaneous (S.C.) Injection | Slower, more sustained absorption. | Slower onset of action, potential for local reactions. | 1 - 25 mg/kg |
Important Considerations for Dosage Selection:
-
Dose-Ranging Studies: It is critical to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify a dose that elicits the desired biological effect without causing overt toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate drug exposure with the biological response.
Experimental Protocols for Key Experiments
General Animal Husbandry
-
Animal Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains for xenograft models) will depend on the specific research question.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before starting any experiments.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Protocol for a Pilot In Vivo Efficacy Study in a Xenograft Cancer Model
This hypothetical protocol outlines a pilot study to assess the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture a cancer cell line with a known dependency on Ras signaling (e.g., a cell line with a KRAS mutation).
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject 1 x 10⁶ to 5 x 10⁶ cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound dosing solution and the vehicle control as described in Section 2.1.
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., I.P. injection or oral gavage) at the predetermined dose and schedule (e.g., once daily for 21 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, or when tumors in the control group reach a predetermined endpoint, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., histology, immunohistochemistry, Western blotting to assess target engagement).
-
Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study in a xenograft mouse model.
Data Presentation and Interpretation
All quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 3: Example of Data Presentation for an In Vivo Efficacy Study
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 125.3 ± 10.2 | 1543.8 ± 150.7 | - | -2.5 ± 1.8 |
| This compound (10 mg/kg) | 10 | 128.1 ± 9.8 | 850.1 ± 95.3 | 45.0 | -4.1 ± 2.2 |
| This compound (25 mg/kg) | 10 | 126.5 ± 11.1 | 450.6 ± 60.9 | 70.8 | -8.3 ± 3.1 |
Note: The data presented in Table 3 is purely illustrative and does not represent actual experimental results for this compound.
Conclusion
This compound is a promising research tool for investigating the roles of Ras-related GTPases in health and disease. The successful application of this compound in in vivo mouse models will require careful planning and execution of formulation development, dose-ranging toxicity studies, and well-designed efficacy experiments. The protocols and guidelines provided here offer a starting point for researchers to develop their own robust in vivo studies with this novel pan-GTPase activator. It is imperative to reiterate that all protocols must be extensively validated and optimized for the specific experimental context.
Application Notes and Protocols for Preparing ML-099 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of ML-099 using Dimethyl Sulfoxide (DMSO). This compound is a small molecule pan-activator of Ras-related GTPases, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab-2A.[1][2][3][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound and its DMSO stock solutions are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | CID-888706, 2-[(2-phenylethyl)thio]-3-pyridinecarboxylic acid | [1][3] |
| Molecular Formula | C₁₄H₁₃NO₂S | [1][3] |
| Molecular Weight | 259.3 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Appearance | Crystalline solid | [1][3] |
| Solubility in DMSO | 10 mg/mL | [1] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution | -20°C | 1 month | [5] |
| DMSO Stock Solution | -80°C | 6 months | [5] |
Table 3: EC₅₀ Values of this compound for Various GTPases
| GTPase | EC₅₀ (nM) | Reference |
| Rac1 protein wild type | 20.17 | [5] |
| Rac1 protein activated mutant | 25.42 | [5] |
| cell division cycle 42 activated mutant | 58.88 | [5] |
| Ras protein activated mutant | 95.5 | [5] |
| cell division cycle 42 wild type | 100 | [5] |
| Ras protein wild type | 141.25 | [5] |
| GTP-binding protein (Rab7) | 181.97 | [5] |
| Rab-2A | 354.81 | [5] |
Signaling Pathway of this compound
This compound acts as a pan-activator of Ras-related GTPases.[1][2][5][6] It functions by binding to an allosteric site on the GTPases, which increases their affinity for guanine nucleotides.[6][7] This leads to an enhancement of GTPase activity. The simplified signaling pathway is depicted below.
Experimental Protocols
3.1. Materials
-
This compound solid (crystalline)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
3.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a commonly used 10 mM stock solution.
-
Pre-weigh this compound: If not already provided in a pre-weighed vial, carefully weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.593 mg of this compound (Molecular Weight = 259.3 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound solid. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Troubleshooting: If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
3.3. Workflow for Preparing this compound Stock Solution
The following diagram illustrates the general workflow for preparing the this compound stock solution.
3.4. Protocol for Preparing Working Solutions
-
Thaw Stock Solution: On the day of the experiment, remove a single aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Important: To minimize DMSO-induced toxicity in cell-based assays, the final concentration of DMSO in the working solution should generally be kept below 0.5%, and ideally at or below 0.1%.
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the experimental system.
3.5. Decision-Making Workflow for Using this compound Stock
This diagram outlines the decision-making process for the appropriate use of the prepared this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin.[8][9] Handle with care and avoid direct contact.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ML--099, 5MG | Labscoop [labscoop.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying ML-099 Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-099 is a potent, cell-permeable small molecule that functions as a pan-activator of several Ras-related small GTPases, including Ras, Rac1, and Cdc42.[1][2] These GTPases are critical molecular switches that, in their active GTP-bound state, initiate a cascade of downstream signaling events controlling fundamental cellular processes such as gene expression, cell proliferation, survival, and migration. This compound is thought to act by increasing the affinity of these GTPases for guanine nucleotides.[3] Given the central role of these signaling pathways in various physiological and pathological conditions, particularly in cancer, this compound serves as a valuable tool for investigating the functional consequences of activating these cascades.
This document provides detailed experimental protocols to investigate the downstream signaling effects of this compound. The primary pathways of focus are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which are major downstream effectors of Ras. Additionally, we will explore the activation of p21-activated kinase (PAK), a key downstream effector of Rac1 and Cdc42 that is involved in regulating the actin cytoskeleton and cell motility. Functional assays to assess the impact of this compound on cell proliferation and migration are also detailed.
Key Downstream Signaling Pathways of this compound Targets
This compound activates multiple Ras-related GTPases, leading to the stimulation of several key signaling cascades. The most prominent of these are:
-
The Ras/MAPK Pathway: Activated Ras recruits and activates Raf kinases, initiating a phosphorylation cascade through MEK and finally ERK (extracellular signal-regulated kinase).[4][5] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.
-
The PI3K/AKT Pathway: Ras can also activate PI3K, which phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of AKT (also known as Protein Kinase B). Phosphorylated AKT (p-AKT) is a central node in signaling for cell survival, growth, and metabolism.[4]
-
The Rac1/Cdc42/PAK Pathway: Rac1 and Cdc42, upon activation, bind to and activate p21-activated kinases (PAKs).[3][6] PAKs are key regulators of cytoskeletal dynamics, influencing cell morphology, adhesion, and migration.[3][7]
The following diagram illustrates the primary signaling pathways expected to be activated by this compound.
Figure 1: Simplified signaling pathways activated by this compound.
Experimental Workflow
A general workflow for investigating the downstream effects of this compound is presented below. This involves treating cells with this compound, followed by assays to measure GTPase activation, key protein phosphorylation, and functional cellular responses.
Figure 2: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: GTPase Activation Assays
To confirm that this compound is activating its target GTPases, a direct measurement of the GTP-bound form of Ras, Rac1, and Cdc42 is recommended. This can be achieved using either a pull-down assay or an ELISA-based G-LISA assay.
A. Ras Activation Pull-Down Assay
This assay uses the Ras-binding domain (RBD) of Raf1, which specifically binds to the active, GTP-bound form of Ras.
Materials:
-
Cells of interest
-
This compound
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD beads
-
2x SDS-PAGE sample buffer
-
Anti-Ras antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Lyse cells in ice-cold Lysis/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine protein concentration of the supernatants.
-
Incubate equal amounts of protein (e.g., 500 µg) with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.[7]
-
Analyze the eluates by Western blotting using an anti-Ras antibody. Also, run a parallel blot with a fraction of the total cell lysate to determine the total Ras levels.
B. Rac1/Cdc42 Activation G-LISA Assay (ELISA-based)
This method offers a more quantitative and higher-throughput alternative to the pull-down assay.
Materials:
-
Rac1/Cdc42 G-LISA Activation Assay Kit (contains plates pre-coated with PAK PBD, lysis buffer, and detection reagents)
-
Cells of interest
-
This compound
Procedure:
-
Culture and treat cells with this compound as described above.
-
Lyse cells using the lysis buffer provided in the kit.
-
Normalize protein concentrations of the lysates.
-
Add the normalized lysates to the wells of the PAK PBD-coated 96-well plate.[8]
-
Incubate to allow binding of active Rac1/Cdc42.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody (anti-Rac1 or anti-Cdc42).
-
Add the HRP-conjugated secondary antibody.
-
Add the chemiluminescent or colorimetric substrate and measure the signal using a plate reader. The signal is directly proportional to the amount of active GTPase.
Protocol 2: Western Blot Analysis of Downstream Kinase Phosphorylation
This protocol is for detecting the activation of the MAPK and PI3K/AKT pathways by measuring the phosphorylation of ERK and AKT, and the activation of the Rac1/Cdc42 pathway by measuring PAK phosphorylation.
Materials:
-
Treated cell lysates (from Protocol 1)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, anti-p-PAK (Thr423), anti-total PAK
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Normalize protein concentrations of all cell lysates.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for the corresponding total protein (e.g., total ERK) or a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at a wavelength between 550 and 600 nm.[1]
Protocol 4: Cell Migration (Wound Healing/Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.[9]
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C.
-
Acquire images of the same wound area at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: GTPase Activation
| Treatment | Concentration (µM) | Active Ras (Fold Change vs. Control) | Active Rac1 (Fold Change vs. Control) | Active Cdc42 (Fold Change vs. Control) |
|---|---|---|---|---|
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||
| This compound | 5 |
| this compound | 10 | | | |
Table 2: Downstream Kinase Phosphorylation (Densitometry from Western Blots)
| Treatment | Concentration (µM) | p-ERK / Total ERK (Fold Change vs. Control) | p-AKT / Total AKT (Fold Change vs. Control) | p-PAK / Total PAK (Fold Change vs. Control) |
|---|---|---|---|---|
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||
| This compound | 5 |
| this compound | 10 | | | |
Table 3: Cell Proliferation (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) at 24h | Cell Viability (% of Control) at 48h | Cell Viability (% of Control) at 72h |
|---|---|---|---|---|
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | 1 | |||
| This compound | 5 |
| this compound | 10 | | | |
Table 4: Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | Wound Closure (%) at 8h | Wound Closure (%) at 16h | Wound Closure (%) at 24h |
|---|---|---|---|---|
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 |
| this compound | 10 | | | |
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. med.virginia.edu [med.virginia.edu]
Measuring GTPase Activation by the Pan-GTPase Activator ML-099: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, cell proliferation, and vesicular trafficking. They cycle between an active GTP-bound state and an inactive GDP-bound state. The activation state of these proteins is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance their intrinsic GTP hydrolysis rate. Dysregulation of GTPase activity is implicated in numerous diseases, making them critical targets for therapeutic intervention.
ML-099 is a small molecule identified through the NIH Molecular Libraries Program that acts as a pan-activator of Ras-related GTPases.[1][2] Unlike GEFs, which facilitate nucleotide exchange, this compound functions by increasing the affinity of GTPases for guanine nucleotides, thereby stabilizing the active GTP-bound state.[1][2][3] This document provides detailed application notes and protocols for measuring the activation of key Rho family GTPases—Cdc42, Rac1, and RhoA—in response to this compound.
Signaling Pathways and Experimental Workflow
The activation of Rho family GTPases by this compound can be measured using various biochemical and cell-based assays. The general principle involves the specific capture of the active, GTP-bound form of the GTPase from cell lysates, followed by quantification.
GTPase activation cycle and the mechanism of this compound.
A typical experimental workflow for assessing GTPase activation by this compound involves cell treatment, lysis, affinity purification of the activated GTPase, and subsequent detection by western blotting or ELISA-based methods.
General experimental workflow for measuring GTPase activation.
Data Presentation
The following tables summarize hypothetical quantitative data from common assays used to measure GTPase activation by this compound. These tables are provided as templates for presenting experimental results.
Table 1: Dose-Response of this compound on Cdc42 Activation Measured by Pull-Down Assay
| This compound Concentration (µM) | Fold Increase in Active Cdc42 (normalized to total Cdc42) |
| 0 (Vehicle) | 1.0 |
| 1 | 2.5 |
| 5 | 5.8 |
| 10 | 8.2 |
| 25 | 8.5 |
| 50 | 8.3 |
Table 2: Time-Course of Rac1 Activation by 10 µM this compound Measured by Pull-Down Assay
| Time (minutes) | Fold Increase in Active Rac1 (normalized to total Rac1) |
| 0 | 1.0 |
| 5 | 3.2 |
| 15 | 6.5 |
| 30 | 7.8 |
| 60 | 5.4 |
| 120 | 2.1 |
Table 3: G-LISA™ Results for RhoA Activation by this compound
| Treatment | Absorbance at 490 nm (Mean ± SD) | Fold Increase in Active RhoA |
| Vehicle Control | 0.25 ± 0.03 | 1.0 |
| This compound (10 µM) | 1.50 ± 0.12 | 6.0 |
| Positive Control (GTPγS) | 2.25 ± 0.20 | 9.0 |
Experimental Protocols
Protocol 1: Pull-Down Assay for Measuring Cdc42 and Rac1 Activation
This protocol utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), which specifically binds to the GTP-bound forms of Cdc42 and Rac1.
Materials:
-
Cells of interest (e.g., Swiss 3T3, HeLa)
-
This compound
-
Lysis/Binding/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-PAK-PBD beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Primary antibodies against Cdc42 or Rac1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells if necessary to reduce basal GTPase activity. Treat cells with the desired concentrations of this compound or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same protein concentration with Lysis/Binding/Wash Buffer.
-
Affinity Purification: To 500 µg - 1 mg of cell lysate, add an appropriate amount of GST-PAK-PBD beads. For controls, pre-incubate lysates with GTPγS (100 µM) or GDP (1 mM) for 30 minutes at 30°C before adding the beads.
-
Incubation: Incubate the lysate-bead mixture at 4°C for 1 hour with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with Lysis/Binding/Wash Buffer.
-
Elution and Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the eluates and an aliquot of the total cell lysate by SDS-PAGE and western blotting using specific antibodies for Cdc42 or Rac1.
-
Quantification: Densitometry is used to quantify the bands corresponding to the active GTPase pulled down and the total GTPase in the lysate. The level of activation is expressed as the ratio of active to total GTPase.
Protocol 2: G-LISA™ Activation Assay for RhoA
This protocol describes a 96-well plate-based assay for the rapid and quantitative measurement of RhoA activation.
Materials:
-
RhoA G-LISA™ Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, binding buffer, anti-RhoA antibody, secondary antibody, and detection reagents)
-
Cells of interest
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Protein Quantification and Equalization: Determine the protein concentration of the lysates and equalize all samples.
-
G-LISA™ Assay: a. Add the equalized cell lysates to the wells of the Rho-GTP-binding protein coated plate. b. Incubate for 30 minutes to allow the active RhoA to bind to the plate. c. Wash the wells to remove unbound proteins. d. Add the primary anti-RhoA antibody and incubate for 45 minutes. e. Wash the wells and add the secondary HRP-conjugated antibody, followed by a 45-minute incubation. f. Wash the wells and add the HRP detection reagent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer. The signal is directly proportional to the amount of active RhoA in the sample.
Mandatory Visualizations
The following diagrams illustrate the key steps in the pull-down and G-LISA assays.
Workflow for the pull-down assay.
Workflow for the G-LISA™ assay.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML-099 Technical Support Center: Troubleshooting Solubility and Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ML-099, a pan-activator of Ras-related GTPases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a small molecule with the chemical formula C₁₄H₁₃NO₂S.[1][2] It functions as a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab-2A.[1][3][4] Researchers use this compound to study the roles of these GTPases in various cellular processes such as signal transduction, cell proliferation, and cytoskeletal dynamics.
Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is a crystalline solid.[1][2] The most common solvent for initial stock solutions is DMSO, with a reported solubility of up to 10 mg/mL.[1] For aqueous-based experiments, several protocols can be used to prepare a working solution of at least 2.5 mg/mL.[5] It is crucial to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce the solubility of organic compounds.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation of small molecules in DMSO stock solutions, especially after freeze-thaw cycles, is a common issue. To redissolve the compound, gentle warming to 37°C and vortexing or sonication can be effective. Before use, always visually inspect the solution to ensure all precipitate has redissolved. To prevent this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: What are the optimal storage conditions for this compound powder and stock solutions?
For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q5: Are there any known stability issues with this compound in experimental conditions?
While this compound is generally stable, the thioether linkage in its structure could be susceptible to oxidation under certain conditions. It is advisable to avoid harsh oxidizing agents in your experimental setup. The pyridine ring is generally stable, but prolonged exposure to strong acids or bases should be avoided.
Troubleshooting Guides
Solubility Issues
If you are encountering problems dissolving this compound, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting this compound solubility issues.
Stability Concerns
To ensure the integrity of your this compound compound during experiments, consider the following:
-
pH: The pyridine moiety in this compound is weakly basic. Extreme pH conditions may affect its stability and activity. It is best to maintain a near-neutral pH in your experimental buffers.
-
Oxidizing Agents: The thioether group can be susceptible to oxidation. Avoid strong oxidizing agents in your experimental setup.
-
Light Exposure: While not explicitly stated, it is good practice to protect stock solutions from prolonged exposure to light.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂S | [1][2] |
| Molecular Weight | 259.3 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥98% | [1][2] |
| Storage Temperature | -20°C | [1] |
Table 2: Solubility Protocols for this compound
| Solvent System | Achievable Concentration | Reference |
| DMSO | 10 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Allow the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mg/mL.
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Signaling Pathway and Mechanism of Action
This compound acts as a pan-activator of Ras-related GTPases. These proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This compound is thought to promote the active, GTP-bound conformation.
Caption: The cycle of GTPase activation and inactivation, and the proposed role of this compound.
Activated Ras-related GTPases, in turn, modulate a variety of downstream signaling pathways that are critical for cellular function.
Caption: A simplified diagram of the Ras signaling pathway activated by this compound.
References
Technical Support Center: Minimizing ML-099 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ML-099 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule pan-activator of Ras-related GTPases. It functions by increasing the affinity of these GTPases for guanine nucleotides, effectively promoting their active, GTP-bound state.[1][2] Its primary known targets include Rac1, cell division cycle 42 (Cdc42), Ras, Rab7, and Rab-2A.[1][3][4][5][6]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a small molecule modulates proteins other than its intended targets.[7] With a pan-activator like this compound, which acts on multiple members of a large protein superfamily, there are two primary concerns:
-
Effects on unintended GTPases: this compound may activate other Ras superfamily members that have not been explicitly tested.
-
Effects on unrelated proteins: The compound could interact with entirely different classes of proteins, leading to misinterpretation of experimental results and potential cellular toxicity.[7]
Minimizing these effects is crucial for correctly attributing a biological phenotype to the activation of specific GTPases.[7]
Q3: How can I be confident that the observed phenotype is due to on-target this compound activity?
A multi-pronged approach is recommended, combining careful experimental design and orthogonal validation methods.[7] Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of this compound.
-
Genetic validation: Use siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the intended GTPase target. The phenotype observed with this compound should be diminished or absent in these cells.
-
Use of control compounds: While a specific inactive analog for this compound is not commercially available, using structurally distinct activators of the same GTPases can help confirm that the phenotype is not due to the unique chemical structure of this compound.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be adapted to confirm that this compound is engaging its intended GTPase targets within the cell.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity observed. | Off-target effects at high concentrations. | Perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target phenotype. Use concentrations as close to the EC50 values as possible. |
| Inconsistent results across different cell lines. | Varying expression levels of on-target or off-target proteins. | Confirm the expression levels of the target GTPases (e.g., Rac1, Cdc42) in all cell lines using Western Blot or qPCR. |
| Phenotype does not match known functions of the target GTPases. | The observed effect may be due to an off-target interaction. | 1. Perform genetic validation (siRNA/CRISPR) to confirm the phenotype is dependent on the intended target GTPase. 2. Use a structurally and mechanistically different activator for the same target to see if it recapitulates the phenotype. |
| Difficulty confirming target activation. | Technical issues with the activation assay. | Use a well-established method for measuring GTPase activation, such as a G-LISA or a pull-down assay that specifically isolates the GTP-bound form of the protein.[8] Include positive controls (e.g., cells treated with a known activator like EGF for Ras) and negative controls (untreated cells). |
Quantitative Data for this compound
The following table summarizes the known half-maximal effective concentrations (EC50) for this compound on its primary GTPase targets.
| Target | EC50 (nM) |
| Rac1 (wild type) | 20.17 |
| Rac1 (activated mutant) | 25.42 |
| Cdc42 (wild type) | 100 |
| Cdc42 (activated mutant) | 58.88 |
| Ras (wild type) | 141.25 |
| Ras (activated mutant) | 95.5 |
| Rab7 | 181.97 |
| Rab-2A | 354.81 |
(Data sourced from MedChemExpress[3])
Key Experimental Protocols
Dose-Response Experiment to Determine Minimal Effective Concentration
Objective: To find the lowest concentration of this compound that produces the desired on-target effect while minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM) in your cell culture medium.
-
Cell Treatment: Replace the medium in your cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a time period relevant to your biological question (e.g., 1, 6, 12, or 24 hours).
-
Phenotypic Analysis: Perform your desired assay (e.g., immunofluorescence to observe cytoskeletal changes for Rac1/Cdc42 activation, or a cell migration assay).
-
Data Analysis: Quantify the phenotypic change at each concentration and plot the dose-response curve to determine the EC50 for your specific cellular context. Select the lowest concentration that gives a robust on-target effect for future experiments.
Genetic Validation of this compound Target using siRNA
Objective: To confirm that the biological effect of this compound is dependent on its intended GTPase target.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA targeting your GTPase of interest (e.g., Rac1) and a non-targeting control siRNA.
-
Incubation: Allow 48-72 hours for the knockdown of the target protein.
-
Protein Knockdown Confirmation: Lyse a subset of the cells and perform a Western Blot to confirm the efficient knockdown of the target protein.
-
This compound Treatment: Treat the remaining control and knockdown cells with the predetermined minimal effective concentration of this compound and a vehicle control.
-
Phenotypic Analysis: Perform your phenotypic assay.
-
Data Interpretation: If the phenotype observed in control cells treated with this compound is significantly reduced or absent in the target-knockdown cells treated with this compound, this provides strong evidence that the effect is on-target.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to its target GTPase in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a chosen concentration (e.g., 1 µM) or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target GTPase remaining in the soluble fraction using Western Blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein, confirming engagement.[7]
Visualizations
Caption: Workflow for minimizing this compound off-target effects.
Caption: Simplified signaling pathways activated by this compound.
References
Technical Support Center: Optimizing ML-099 Incubation Time for Maximum GTPase Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ML-099, a pan-activator of Ras-related GTPases, to achieve maximal GTPase activation. Here you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a pan-activator for Ras-related GTPases, including Rac1, Cdc42, Ras, Rab7, and Rab-2A. It functions by increasing the affinity of these GTPases for guanine nucleotides, which promotes the exchange of GDP for GTP, leading to their activation.
Q2: Why is it critical to optimize the incubation time for this compound?
A2: The activation of GTPases is a dynamic and often transient process. The optimal incubation time for this compound can vary significantly depending on the specific GTPase, cell type, experimental conditions, and the downstream signaling events being investigated. A suboptimal incubation time can lead to an underestimation of GTPase activation or missing the peak activation window entirely. Therefore, a time-course experiment is essential to determine the ideal incubation period for your specific system.
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: Based on its reported EC50 values, a starting concentration range of 100 nM to 1 µM is generally recommended for initial experiments. However, the optimal concentration should be determined empirically for each cell line and experimental setup.
Q4: Can I use this compound in combination with other stimuli?
A4: Yes, this compound can be used in conjunction with other stimuli, such as growth factors, to investigate synergistic or additive effects on GTPase activation and downstream signaling pathways. It is important to perform appropriate controls to delineate the effects of each component.
Troubleshooting Guide
Q1: I am not observing any increase in GTPase activation after treating my cells with this compound. What could be the issue?
A1: There are several potential reasons for a lack of observed activation:
-
Suboptimal Incubation Time: You may have missed the peak activation window. It is highly recommended to perform a time-course experiment, analyzing GTPase activation at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes) after this compound addition.
-
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. Consider performing a dose-response experiment to identify the optimal concentration.
-
Cell Health and Confluency: Ensure your cells are healthy and at an appropriate confluency (typically 70-80%) before treatment. Stressed or overly confluent cells may not respond optimally to stimuli.
-
Reagent Quality: Verify the quality and proper storage of your this compound compound. Repeated freeze-thaw cycles should be avoided.
-
Assay Sensitivity: The GTPase activation assay you are using may not be sensitive enough to detect the change. Ensure your assay is properly validated and consider trying an alternative method if issues persist.
Q2: The level of GTPase activation is lower than expected. How can I improve the signal?
A2: To enhance the signal of GTPase activation:
-
Optimize Incubation Time and Concentration: As mentioned previously, fine-tuning the incubation time and this compound concentration is crucial.
-
Use Fresh Lysates: GTP-bound GTPases can be rapidly hydrolyzed to their inactive GDP-bound state. It is recommended to use freshly prepared cell lysates for your pull-down assays. If you must use frozen lysates, minimize freeze-thaw cycles.
-
Include Positive Controls: Use a non-hydrolyzable GTP analog, such as GTPγS, as a positive control to ensure your assay is working correctly. A strong signal in the positive control lane indicates that the issue may lie with the this compound treatment rather than the assay itself.
-
Sufficient Lysate Input: Ensure you are using an adequate amount of total protein in your pull-down assay. A higher input of cell lysate can lead to a stronger signal for the activated GTPase.
Q3: I am seeing high background in my GTPase pull-down assay. What are the possible causes and solutions?
A3: High background can be caused by several factors:
-
Insufficient Washing: Increase the number and/or stringency of your wash steps after the pull-down incubation to remove non-specifically bound proteins.
-
Lysate Viscosity: If the cell lysate is too viscous due to genomic DNA, it can lead to non-specific binding. Passing the lysate through a small gauge needle can help to shear the DNA.
-
Bead Quality: Ensure the affinity beads (e.g., PAK-PBD or Rhotekin-RBD agarose) are of good quality and have not expired.
-
Blocking: Proper blocking of the western blot membrane is essential to reduce non-specific antibody binding.
Data Presentation
To systematically determine the optimal incubation time for this compound, we recommend a time-course experiment. The following table provides a template for organizing your quantitative data.
| Time Point (minutes) | Total GTPase (Input Control) | Activated GTPase (Pull-down) | Fold Change in Activation (Normalized to Time 0) |
| 0 (Untreated) | 1.0 | ||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
-
Quantify the band intensities from your western blots for both the total GTPase in the input lysate and the activated GTPase from the pull-down assay. The fold change in activation is calculated by dividing the normalized activated GTPase signal at each time point by the normalized signal at time 0.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines the steps to identify the peak activation of a target GTPase in response to this compound treatment.
-
Cell Culture: Plate your cells of interest and grow them to 70-80% confluency.
-
Serum Starvation (Optional): Depending on your experimental design, you may want to serum-starve the cells for 4-24 hours prior to the experiment to reduce basal GTPase activity.
-
This compound Treatment:
-
Prepare a working solution of this compound at the desired final concentration in your cell culture medium.
-
Treat the cells with the this compound solution for various durations (e.g., 5, 15, 30, 60, and 120 minutes). Include an untreated control (time 0).
-
-
Cell Lysis:
-
At each time point, immediately place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (containing protease inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
GTPase Activation Assay: Proceed with a GTPase pull-down assay (see Protocol 2) using an equal amount of protein for each time point.
-
Western Blot Analysis: Analyze the pull-down samples and a portion of the total cell lysate (input control) by western blotting using an antibody specific to your GTPase of interest.
-
Data Analysis: Quantify the band intensities and determine the fold change in GTPase activation at each time point relative to the untreated control.
Protocol 2: General GTPase Pull-Down Assay
This protocol is a general guideline for performing a pull-down assay to measure the amount of activated (GTP-bound) GTPase.
-
Prepare Affinity Beads:
-
Resuspend the effector-coupled agarose beads (e.g., PAK-PBD for Rac/Cdc42 or Rhotekin-RBD for Rho).
-
Wash the required amount of bead slurry with lysis buffer.
-
-
Pull-Down Incubation:
-
To your clarified cell lysate (from Protocol 1, step 4), add the prepared affinity beads.
-
Incubate the mixture at 4°C for 1 hour with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with ice-cold wash buffer, pelleting the beads between each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
-
Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel for western blot analysis.
Mandatory Visualizations
Caption: General signaling pathway of GTPase activation by this compound.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: Managing ML-099 Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using ML-099 in cell culture experiments.
Understanding this compound and Potential for Cytotoxicity
This compound is a potent, cell-permeable small molecule that acts as a pan-activator of several Ras-related GTPases, including Rac1, Cdc42, Ras, Rab7, and Rab-2A. It functions by increasing the affinity of these GTPases for GTP, thereby promoting their active state. While this activation is crucial for studying various cellular processes, sustained and non-physiological hyperactivation of these signaling pathways can lead to unintended consequences, including cytotoxicity.
The observed cytotoxicity is likely a result of the hyperactivation of downstream signaling cascades controlled by Rac1 and Cdc42, which are known to regulate both cell proliferation and apoptosis.[1][2] Depending on the cell type and experimental conditions, prolonged activation of these pathways can disrupt normal cellular homeostasis and trigger programmed cell death.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death after treating my cells with this compound?
A1: High levels of cell death following this compound treatment are likely due to the compound's potent activation of Ras-family GTPases. Sustained hyperactivation of downstream effectors, such as the c-Jun N-terminal kinase (JNK) pathway initiated by Cdc42, can lead to apoptosis.[1][3] Additionally, Rac1 hyperactivation has been linked to both cell cycle arrest and apoptosis.[2] The sensitivity to these effects can be highly cell-line dependent.
Q2: What are the typical morphological changes associated with this compound induced cytotoxicity?
A2: Cells undergoing apoptosis due to this compound treatment may exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. It is also possible to observe changes in the actin cytoskeleton due to the activation of Rac1 and Cdc42.
Q3: At what concentration should I use this compound to minimize cytotoxicity while still observing its activating effect?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific GTPase you are targeting. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological response with minimal cytotoxicity. Start with a broad range of concentrations and assess both the activation of your target GTPase (e.g., via a pull-down assay) and cell viability in parallel.
Q4: How can I distinguish between apoptosis and necrosis in my this compound treated cells?
A4: To differentiate between apoptosis and necrosis, you can use a combination of assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells. Caspase activity assays can also specifically detect apoptosis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death at Expected Working Concentration | Cell line is highly sensitive to GTPase hyperactivation. | Perform a thorough dose-response and time-course experiment to find the optimal window for your specific cell line. Start with a much lower concentration range than initially planned. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to confirm. | |
| Incorrect compound concentration. | Verify the concentration of your this compound stock solution. If possible, have it analytically confirmed. | |
| Inconsistent Results Between Experiments | Variability in cell health and density at the time of treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Freeze-thaw cycles of this compound stock. | Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles. | |
| No GTPase Activation Observed at Non-Toxic Concentrations | The concentration of this compound is too low. | Gradually increase the concentration of this compound while closely monitoring cell viability. |
| The assay to measure GTPase activation is not sensitive enough. | Optimize your activation assay. Ensure you are using appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Determining the EC50 for GTPase Activation and IC50 for Cytotoxicity
This protocol outlines a general workflow for simultaneously determining the effective concentration for GTPase activation (EC50) and the concentration that causes 50% cytotoxicity (IC50).
Workflow for determining this compound EC50 and IC50 values.
Methodology:
-
Cell Seeding: Seed your cell line of interest in multiple plates (e.g., 6-well plates for activation assays and 96-well plates for viability assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the existing medium from your cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for your desired time points.
-
GTPase Activation Assay: At each time point, lyse the cells from the 6-well plates and perform a pull-down assay using a commercially available kit for the specific GTPase of interest (e.g., Rac1, Cdc42). Analyze the results by Western blotting.
-
Cell Viability Assay: At each time point, perform a viability assay on the 96-well plates according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Quantify the Western blot signals for activated GTPase and normalize to the total protein and vehicle control. Plot the normalized activation against the log of the this compound concentration to determine the EC50. For the viability data, normalize to the vehicle control and plot against the log of the this compound concentration to determine the IC50.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathways Implicated in this compound Cytotoxicity
The cytotoxic effects of this compound are likely mediated through the hyperactivation of signaling pathways downstream of Rac1 and Cdc42.
Potential signaling pathways leading to cytotoxicity.
This diagram illustrates how this compound activates Rac1 and Cdc42, which in turn can activate downstream kinases like PAK and JNK, and transcription factors like NF-κB. The sustained activation of these pathways can ultimately lead to apoptosis and cell cycle arrest.
By understanding these potential mechanisms and employing the troubleshooting strategies and experimental protocols outlined above, researchers can better manage and interpret the cytotoxic effects of this compound in their cell-based assays.
References
inconsistent results with ML-099 what to check
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with ML-099.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results when using this compound. What are the potential causes?
Inconsistent results with this compound can stem from several factors, ranging from reagent handling to experimental design. Key areas to investigate include:
-
Reagent Preparation and Solubility: this compound has specific solubility requirements. Improper dissolution or precipitation of the compound can lead to variability in the effective concentration.[1]
-
Cell Health and Culture Conditions: The health, confluence, and passage number of your cells can significantly impact their response to this compound.[2][3]
-
Assay Protocol and Timing: The timing of this compound treatment and subsequent analysis is critical for reproducible results.
-
Plate Reader and Detection Settings: For plate-based assays, settings such as gain, number of flashes, and well-scanning can influence data quality.[4]
Q2: What is the mechanism of action of this compound and how might this contribute to inconsistent results?
This compound is a pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, Rab7, and Rab2A.[1] It is thought to increase the affinity of these GTPases for guanine nucleotides, essentially promoting their active state.[5] This broad activity profile means that this compound can influence multiple signaling pathways simultaneously. Inconsistent results may arise if the specific cellular context (e.g., expression levels of different GTPases and their downstream effectors) varies between experiments.
Q3: Are there any known stability issues with this compound?
Troubleshooting Guide
Issue 1: High variability between replicate wells
| Question | Possible Cause | Recommendation |
| Are you seeing an "edge effect" on your microplate? | Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health. | Use a plate with a lid and consider filling the outer wells with sterile PBS or media to maintain humidity. |
| Is your cell seeding uniform? | Uneven cell distribution will lead to variability in the final readout. | Ensure thorough mixing of the cell suspension before and during plating. Consider using a reverse pipetting technique.[3] |
| Could your pipetting technique be a source of error? | Inaccurate or inconsistent pipetting of this compound or other reagents will introduce significant variability. | Calibrate your pipettes regularly. Use low-retention tips and a consistent pipetting technique for all wells. |
| Is the compound precipitating out of solution? | This compound has limited aqueous solubility. Precipitation will lead to inconsistent concentrations. | Visually inspect your prepared this compound solutions for any precipitates. If observed, refer to the solubility protocols.[1] Consider using a well-scanning feature on your plate reader to account for heterogeneous signal distribution.[4] |
Issue 2: Poor or no response to this compound
| Question | Possible Cause | Recommendation |
| Is your this compound stock solution properly prepared and stored? | Improper storage or multiple freeze-thaw cycles can degrade the compound. | Aliquot your stock solution upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Is the concentration of this compound appropriate for your cell type and assay? | The effective concentration can vary between cell lines and experimental systems. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experiment. |
| Are your cells healthy and at the correct confluence? | Unhealthy or overly confluent cells may not respond optimally to stimuli. | Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and seeded at an appropriate density.[2] |
| Is the incubation time with this compound optimized? | The kinetics of GTPase activation and downstream signaling can vary. | Perform a time-course experiment to identify the optimal treatment duration. |
Quantitative Data
The following table summarizes the reported EC50 values for this compound against various Ras-related GTPases.
| Target GTPase | EC50 (nM) |
| Rac1 protein wild type | 20.17 |
| Rac1 protein activated mutant | 25.42 |
| cell division cycle 42 (Cdc42) wild type | 100 |
| cell division cycle 42 (Cdc42) activated mutant | 58.88 |
| Ras protein wild type | 141.25 |
| Ras protein activated mutant | 95.5 |
| GTP-binding protein (Rab7) | 181.97 |
| Rab-2A | 354.81 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
General Protocol for Evaluating this compound Activity in a Cell-Based Assay
This protocol provides a general workflow for assessing the effect of this compound on a downstream cellular process, such as cell migration.
1. Reagent Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- On the day of the experiment, dilute the this compound stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
2. Cell Seeding:
- Culture your cells of interest to the desired confluence.
- Harvest and seed the cells into the appropriate assay vessel (e.g., 96-well plate for a migration assay) at a predetermined density.
- Allow the cells to adhere and recover for a sufficient period (e.g., overnight).
3. This compound Treatment:
- Remove the old medium and replace it with fresh medium containing the various concentrations of this compound or a vehicle control.
- Incubate the cells for the predetermined optimal time.
4. Assay Readout:
- Perform the specific assay readout according to the manufacturer's instructions (e.g., quantify cell migration, measure downstream protein phosphorylation via Western blot or ELISA).
5. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the dose-response curve and calculate the EC50 if applicable.
Visualizations
Caption: Simplified signaling pathway of a Ras-family GTPase indicating the activating role of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A general experimental workflow for utilizing this compound in a typical cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-099 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ML-099 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule pan-activator of Ras-related GTPases. It has been shown to activate several members of this family, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab GTPases. Its mechanism of action involves binding to these GTPases and promoting their active, GTP-bound state, thereby influencing downstream signaling pathways that regulate cell proliferation, differentiation, and migration.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: What is the expected stability of this compound in cell culture media?
The stability of this compound in cell culture media can be variable and is influenced by several factors, including the composition of the medium, the presence of serum, pH, and incubation temperature (typically 37°C). Due to its thioether and pyridinecarboxylic acid moieties, this compound is susceptible to oxidative and pH-dependent degradation. The half-life of this compound can be significantly shorter in a complex biological environment like cell culture media compared to a simple aqueous buffer.
Q4: What are the potential degradation pathways for this compound in cell culture?
Based on its chemical structure, the primary degradation pathways for this compound are likely:
-
Oxidation of the Thioether: The thioether linkage is susceptible to oxidation, which can be accelerated by components in the cell culture media and the presence of reactive oxygen species (ROS) generated by cells. This can lead to the formation of sulfoxide and sulfone derivatives.
-
Hydrolysis: While generally more stable, the molecule could undergo hydrolysis under certain pH conditions, though this is considered a less probable pathway under standard cell culture conditions (pH 7.2-7.4).
-
Photodegradation: The pyridine ring in this compound may be susceptible to photodegradation upon exposure to light, particularly UV radiation. It is recommended to handle this compound solutions with protection from light.
Q5: How does serum in the cell culture medium affect this compound stability?
Serum contains a complex mixture of proteins, enzymes, and other molecules that can impact the stability of small molecules. Serum albumin can bind to this compound, which may either protect it from degradation or, conversely, sequester it and reduce its effective concentration. Additionally, enzymes present in serum, such as esterases and oxidases, could potentially metabolize this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound related to its stability and degradation in cell culture media.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity of this compound. | 1. Degradation of this compound in stock solution. 2. Rapid degradation of this compound in cell culture media. 3. Binding of this compound to serum proteins. | 1. Prepare fresh stock solutions of this compound from powder. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots.2. Perform a time-course experiment to determine the optimal incubation time. Consider replenishing the media with fresh this compound for longer experiments.3. Reduce the serum concentration if your cell line permits. If high serum is necessary, you may need to increase the initial concentration of this compound to compensate for protein binding. |
| High variability in experimental results between replicates. | 1. Inconsistent handling and storage of this compound solutions. 2. Non-uniform degradation of this compound across different wells. 3. Interaction with plasticware. | 1. Adhere strictly to storage and handling protocols. Avoid repeated freeze-thaw cycles.2. Ensure consistent incubation times and conditions for all replicates. Mix the media well after adding this compound.3. Use low-protein binding plates and pipette tips to minimize adsorption of the compound to plastic surfaces. |
| No observable effect of this compound on the target signaling pathway. | 1. Complete degradation of this compound. 2. Incorrect concentration of this compound used. 3. The signaling pathway is not active in your cell model. | 1. Test the stability of this compound in your specific cell culture media using the protocol provided below. Prepare fresh solutions for each experiment.2. Perform a dose-response experiment to determine the optimal working concentration.3. Confirm the expression and activity of the target Ras-related GTPases in your cell line. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in different cell culture media and conditions. This data is intended to be illustrative of the expected stability profile. Researchers should perform their own stability studies for their specific experimental setup.
Table 1: Half-life of this compound in Different Cell Culture Media at 37°C
| Media Type | Serum Concentration | Half-life (t½) in hours |
| DMEM | 10% FBS | 18 |
| DMEM | No Serum | 24 |
| RPMI-1640 | 10% FBS | 16 |
| RPMI-1640 | No Serum | 22 |
| PBS (pH 7.4) | N/A | 48 |
Table 2: Effect of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Duration | Remaining this compound (%) |
| 4°C | 1 week | 85 |
| -20°C | 1 month | 98 |
| -80°C | 6 months | 99 |
| Room Temperature (25°C) | 24 hours | 90 |
Table 3: Potential Degradation Products of this compound
| Degradation Product | Putative Structure | Potential Cause |
| This compound Sulfoxide | Oxidation of the thioether sulfur | Reaction with ROS in media or generated by cells |
| This compound Sulfone | Further oxidation of the sulfoxide | High oxidative stress |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Dilute the this compound stock solution to a final concentration of 10 µM in the cell culture medium to be tested. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each time point, remove one aliquot and immediately stop the degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by HPLC using a C18 column. A suitable mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the absorbance at a wavelength where this compound has a maximum absorbance.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point. Plot the percentage of remaining this compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for this compound activity issues.
References
how to control for vehicle effects when using ML-099
Welcome to the technical support center for ML-099. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on controlling for potential vehicle effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a pan-activator of Ras-related GTPases.[1] It functions by increasing the affinity of these GTPases for guanine nucleotides, effectively promoting their active, GTP-bound state.[2] this compound has been shown to activate a range of Ras-related GTPases, including Rac1, Cdc42, Ras, Rab7, and Rab2A, with varying EC50 values for each.[1]
Q2: Why is a vehicle control necessary when using this compound?
A2: A vehicle control is an essential component of any experiment involving a small molecule like this compound. The vehicle is the solvent system used to dissolve and administer the compound.[3] A vehicle control group is treated with the vehicle alone (without this compound) to distinguish the effects of the compound from any potential biological effects of the solvent. This is crucial for accurate data interpretation.
Q3: What are the common vehicle formulations for this compound?
A3: Due to its hydrophobic nature, this compound requires a vehicle for solubilization in aqueous solutions for both in vitro and in vivo studies. Commonly used vehicle components include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween-80, saline, sulfobutylether-β-cyclodextrin (SBE-β-CD), and corn oil.[1]
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, it is crucial to recognize that many vehicle components are not biologically inert and can have their own effects on cells or animals. For example, DMSO, a common solvent, can induce cell differentiation, exhibit anti-inflammatory properties, and be cytotoxic at higher concentrations.[4][5][6][7] Other components like PEG300 and Tween 80 can also have biological activities.[8][9][10] Therefore, careful consideration and control for vehicle effects are paramount.
Troubleshooting Guide
This guide addresses common issues you may encounter related to vehicle effects when using this compound.
Q5: My vehicle control group is showing a significant biological effect. What should I do?
A5: This indicates that your vehicle is not inert under your experimental conditions. Here’s a troubleshooting workflow:
-
Lower the Vehicle Concentration: The first step is to determine if the effect is dose-dependent. Reduce the concentration of the vehicle components to the lowest possible level that still maintains this compound in solution.
-
Switch Vehicle Components: If reducing the concentration is not feasible or does not resolve the issue, consider using alternative, more inert vehicle components.
-
Characterize the Vehicle Effect: If an alternative vehicle is not an option, you may need to characterize the vehicle's effect and subtract it from the effect observed with this compound. This approach should be used with caution and requires rigorous statistical analysis.
Q6: I am seeing high variability in my results between experiments. Could the vehicle be the cause?
A6: Inconsistent vehicle preparation is a common source of experimental variability. Ensure that you are following a standardized protocol for preparing your vehicle and this compound formulations. Pay close attention to the order of solvent addition and the final concentrations of all components.
Q7: My cells are showing signs of toxicity (e.g., poor morphology, reduced viability) in the vehicle control group. What's wrong?
A7: This is a strong indication that the concentration of one or more vehicle components is too high. It is essential to determine the Maximum Tolerated Concentration (MTC) of your vehicle in your specific cell line or animal model before proceeding with your experiments.
Case Study: Unexplained Apoptosis in Vehicle-Treated Cells
A researcher observes a significant increase in apoptosis in their vehicle control group (1% DMSO in media) when studying the effects of this compound on a new cancer cell line. This unexpected result confounds the interpretation of this compound's activity.
-
Troubleshooting Steps:
-
Hypothesis: The 1% DMSO concentration is cytotoxic to this specific cell line.
-
Experiment: A dose-response experiment is performed with varying concentrations of DMSO (0.01%, 0.1%, 0.5%, 1%, and 2%) on the cancer cell line. Cell viability and apoptosis are measured after 24 and 48 hours.
-
Result: The experiment reveals that DMSO concentrations above 0.5% induce significant apoptosis in this cell line.
-
Solution: The researcher reduces the final DMSO concentration in their experiments to 0.1%, which is found to be non-toxic. This allows for the accurate assessment of this compound's effects.
-
Data Presentation: Comparison of Vehicle Formulations for this compound
The choice of vehicle will depend on the specific experimental requirements, such as the route of administration and the desired concentration of this compound.
| Vehicle Formulation | Components | Suitability | Potential Issues |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo | Potential for DMSO-related toxicity and biological effects. PEG300 and Tween-80 may also have off-target effects. |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | In vivo & In vitro | SBE-β-CD is generally considered safe and inert, but high concentrations of DMSO may still be a concern. |
| Formulation 3 | 10% DMSO, 90% Corn Oil | In vivo (oral/IP) | Suitable for lipophilic compounds, but may have slower absorption kinetics. |
| Formulation 4 | ≤0.5% DMSO in cell culture media or PBS | In vitro | Generally well-tolerated by most cell lines, but MTC should be confirmed for sensitive lines. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration (MTC) of a Vehicle In Vitro
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Vehicle Preparation: Prepare a 2x stock solution of your vehicle in your cell culture medium.
-
Serial Dilutions: Perform serial dilutions of the 2x vehicle stock in the cell culture medium to create a range of concentrations to be tested. A common starting point for DMSO is a final concentration range of 0.01% to 2%.
-
Treatment: Remove the existing media from the cells and add the vehicle dilutions. Include a "medium only" control group.
-
Incubation: Incubate the cells for a duration relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the vehicle concentration. The MTC is the highest concentration that does not significantly reduce cell viability compared to the "medium only" control.
Protocol 2: Assessing Vehicle Tolerance In Vivo
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the housing conditions for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different treatment groups, including a control group that will receive no treatment and groups that will receive different doses of the vehicle.
-
Dose Preparation: Prepare the vehicle formulations at the desired concentrations.
-
Administration: Administer the vehicle to the animals via the intended route of administration for your this compound study (e.g., intraperitoneal, oral gavage).
-
Monitoring: Closely monitor the animals for any signs of toxicity, including changes in body weight, food and water intake, behavior, and clinical signs of distress.
-
Data Collection: Collect relevant data at predetermined time points. This may include blood samples for clinical chemistry and hematology, and tissue samples for histopathological analysis at the end of the study.
-
Data Analysis: Analyze the collected data to identify any dose-dependent adverse effects of the vehicle. The highest dose that does not produce significant toxicity is considered the maximum tolerated dose.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound as a pan-activator of Ras-related GTPases.
Caption: General experimental workflow for using this compound with appropriate vehicle controls.
Caption: Logical workflow for troubleshooting unexpected effects in the vehicle control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media [frontiersin.org]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG 300 Promotes Mesodermal Differentiation in iPSC-Derived Embryoid Body Formation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in cellular response to ML-099
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ML-099, a pan-activator of Ras-related GTPases. Variability in cellular response can arise from multiple factors, and this resource is designed to help you identify and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a pan-activator of Ras-related GTPases.[1][2][3] It has been shown to activate several members of this family, including Rac1, Cdc42, Ras, Rab7, and Rab-2A.[1][3][4] Its mechanism of action involves increasing the affinity of these GTPases for guanine nucleotides, which promotes their active, GTP-bound state.[5]
Q2: What are the primary cellular processes affected by this compound?
Given that this compound activates multiple GTPases, it can influence a wide range of cellular processes. Activation of Rac1 and Cdc42 is known to regulate the actin cytoskeleton, affecting cell morphology, migration, and adhesion. Ras activation can stimulate signaling pathways involved in cell proliferation and survival, such as the RAF-MEK-ERK pathway.[6] Rab GTPases are key regulators of vesicular transport, so this compound may also impact processes like endocytosis and exocytosis.[5]
Q3: Why am I seeing different results across different cell lines?
Variability in cellular response to this compound across different cell lines is expected. This can be attributed to several factors:
-
Endogenous GTPase expression levels: The baseline expression levels of the target GTPases (Rac1, Cdc42, Ras, etc.) can vary significantly between cell types.
-
Presence of regulatory proteins: The expression and activity of guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors will influence the cellular response to this compound.
-
Basal signaling activity: The intrinsic level of signaling pathway activation in a given cell line can modulate the effects of this compound.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a crystalline solid.[3] For storage, it is recommended to keep it at -20°C.[2][3] For preparing stock solutions, DMSO is a common solvent.[3] It is advisable to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound.
-
Question: I am not observing the expected cellular phenotype (e.g., changes in cell morphology, increased migration) after treating my cells with this compound. What could be the reason?
-
Answer:
-
Compound Integrity and Concentration:
-
Ensure your this compound stock solution is properly prepared and has not undergone excessive freeze-thaw cycles.
-
Verify the final concentration used in your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
-
Cell Health and Density:
-
Ensure your cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may respond differently.
-
Cell density can influence signaling pathways. Plate cells at a consistent density across experiments.
-
-
Treatment Duration:
-
The kinetics of GTPase activation and downstream effects can vary. Consider performing a time-course experiment to identify the optimal treatment duration.
-
-
Issue 2: High levels of cytotoxicity observed after this compound treatment.
-
Question: My cells are showing signs of toxicity (e.g., detachment, apoptosis) after treatment with this compound. How can I mitigate this?
-
Answer:
-
Dose-Response: High concentrations of this compound may lead to off-target effects or over-activation of signaling pathways, resulting in toxicity. Perform a dose-response experiment to find a concentration that elicits the desired biological effect without significant cytotoxicity.
-
Serum Concentration: If you are treating cells in low-serum or serum-free media, they may be more sensitive to the compound. Consider if your experimental conditions can be modified to include a low level of serum.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Issue 3: Variability in results between experimental replicates.
-
Question: I am observing significant variability between my experimental replicates. What are the potential sources of this inconsistency?
-
Answer:
-
Pipetting and Dilution Errors: Ensure accurate and consistent preparation of this compound dilutions for each replicate.
-
Inconsistent Cell Plating: Variations in cell number and distribution across wells or plates can lead to variable results.
-
Environmental Factors: Minor fluctuations in incubator conditions (temperature, CO2, humidity) can impact cellular responses. Ensure your incubator is properly calibrated and maintained.
-
Quantitative Data
Table 1: EC50 Values of this compound for Various Ras-related GTPases
| GTPase | EC50 (nM) |
| Rac1 | 20.17 |
| Rac1 (activated mutant) | 25.42 |
| Cdc42 | 100 |
| Cdc42 (activated mutant) | 58.88 |
| Ras | 141.25 |
| Ras (activated mutant) | 95.5 |
| Rab7 | 181.97 |
| Rab-2A | 354.81 |
Data sourced from MedChemExpress and Cayman Chemical.[3][4]
Experimental Protocols
Protocol 1: GTPase Activity Pull-Down Assay
This protocol is for assessing the activation state of specific GTPases (e.g., Rac1, Ras) following this compound treatment.
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Pull-Down:
-
Incubate a standardized amount of protein lysate with agarose beads conjugated to a specific GTPase-binding domain (e.g., PAK-PBD for Rac1/Cdc42, Raf-RBD for Ras).
-
Incubate on a rotator at 4°C for 1 hour.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody specific to the GTPase of interest.
-
Also, probe a sample of the total cell lysate to determine the total amount of the GTPase.
-
Protocol 2: Immunofluorescence Staining for Actin Cytoskeleton
This protocol is for visualizing changes in the actin cytoskeleton, a downstream target of Rac1 and Cdc42.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound for the desired time and concentration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Blocking:
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
-
Staining:
-
Incubate with a fluorescently-labeled phalloidin solution (to stain F-actin) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. ML--099, 5MG | Labscoop [labscoop.com]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of ML-099 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the on-target effects of ML-099, a pan-activator of Ras-related GTPases. We present a comparison of its biochemical activity with the cellular effects of well-characterized inhibitors, supported by experimental data and detailed protocols. This document is intended to assist researchers in designing and executing experiments to confirm the mechanism of action of this compound in a cellular context.
Introduction to this compound
This compound (also known as CID-888706) is a small molecule that functions as a pan-activator of several Ras-related GTPases, including Rac1, cell division cycle 42 (Cdc42), Ras, Rab7, and Rab-2A.[1] Unlike the canonical activation mechanism mediated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP, this compound is hypothesized to act through an allosteric mechanism. It is believed to bind to a site between the switch I and II regions of the GTPases, thereby increasing their affinity for guanine nucleotides.[2][3] This activation leads to the modulation of various cellular processes, most notably the regulation of the actin cytoskeleton, cell migration, and vesicular trafficking.
Quantitative Data Summary
The following table summarizes the biochemical potency of this compound against its known targets. Currently, specific cellular EC50 values for this compound are not widely published. For comparison, we have included IC50 values for well-known inhibitors of some of these GTPase families.
| Compound | Type | Target(s) | EC50/IC50 (nM) | Assay Type |
| This compound | Activator | Rac1 (wild type) | 20.17 | Biochemical |
| Rac1 (activated mutant) | 25.42 | Biochemical | ||
| Cdc42 (wild type) | 100 | Biochemical | ||
| Cdc42 (activated mutant) | 58.88 | Biochemical | ||
| Ras (wild type) | 141.25 | Biochemical | ||
| Ras (activated mutant) | 95.5 | Biochemical | ||
| Rab7 | 181.97 | Biochemical | ||
| Rab-2A | 354.81 | Biochemical | ||
| NSC23766 | Inhibitor | Rac1 | 50,000 | Biochemical |
| AZA1 | Inhibitor | Cdc42, Rac1 | 5,000 - 20,000 | Cellular |
| AZA197 | Inhibitor | Cdc42 | 1,000 - 10,000 | Cellular |
Biochemical EC50 values for this compound are sourced from MedChemExpress.[1] IC50 values for inhibitors are provided for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the signaling pathways it modulates and the experimental workflow for its validation.
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Experimental Protocols
To validate the on-target effects of this compound, two main types of cellular assays are recommended: direct measurement of GTPase activation and assessment of downstream phenotypic changes.
GTPase Activation Pull-Down Assay
This assay directly measures the increase in the active, GTP-bound form of the target GTPases in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., Swiss 3T3, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
GST-fusion protein of the effector binding domain specific to the GTPase of interest (e.g., PAK-PBD for Rac/Cdc42, Raf-RBD for Ras) coupled to agarose beads
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies specific for the target GTPase (e.g., anti-Rac1, anti-Cdc42, anti-Ras, anti-Rab7)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal GTPase activity. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down of Active GTPase: Incubate an equal amount of protein from each sample with the effector-bound agarose beads. This incubation is typically done for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for the GTPase of interest, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensity to determine the relative amount of activated GTPase in each sample. A portion of the total cell lysate should also be run on the same gel to confirm equal protein loading and to assess the total level of the GTPase.
Immunofluorescence Staining for Cytoskeletal Rearrangements
This assay visualizes the phenotypic consequences of Rac1 and Cdc42 activation, such as the formation of lamellipodia and filopodia.
Materials:
-
Cells plated on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound or vehicle control.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Staining: Incubate the cells with fluorescently labeled phalloidin in blocking buffer for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5-10 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the changes in cell morphology, such as the formation of lamellipodia (sheet-like protrusions) and filopodia (thin, finger-like protrusions), which are indicative of Rac1 and Cdc42 activation, respectively.
Comparative Analysis and Interpretation of Results
-
GTPase Activation Assays: A dose-dependent increase in the amount of pull-downed GTPase following this compound treatment provides direct evidence of on-target engagement and activation. This effect can be contrasted with the use of known inhibitors (e.g., NSC23766 for Rac1), which should reduce the basal or growth factor-stimulated levels of activated GTPase.
-
Phenotypic Assays: Treatment with this compound is expected to induce significant changes in the actin cytoskeleton. A notable increase in the formation of lamellipodia and filopodia would be consistent with the activation of Rac1 and Cdc42. These morphological changes are often linked to an increase in cell migration, which can be quantified using a wound-healing or transwell migration assay. The observed phenotypic changes should be absent in vehicle-treated cells. Furthermore, co-treatment with a Rac1/Cdc42 inhibitor should antagonize the effects of this compound, providing further evidence for on-target activity. A 2009 NIH Probe Report indicated that a compound with the same identifier as this compound increased active Rac1 in Swiss 3T3 cells, confirming its on-target effect in a cellular model.[2]
By employing these methodologies, researchers can rigorously validate the on-target effects of this compound in their cellular models of interest, providing a solid foundation for further investigation into its biological functions and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Ras Activation: A Comparative Guide to Biochemical Assays for Confirming ML-099 Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical methods to confirm the activity of the pan-Ras GTPase activator, ML-099. We present supporting experimental data, detailed protocols for key assays, and visualizations of critical pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism and its evaluation.
This compound (also known as CID-888706) has been identified as a potent, cell-permeable small molecule that activates multiple Ras-related small GTPases, including Rac1, Cdc42, Rab7, Rab2A, and Ras.[1][2][3] Its mechanism of action involves increasing the affinity of these GTPases for guanine nucleotides, effectively promoting the active, GTP-bound state.[2][4] This guide focuses on the biochemical assays used to validate the activity of this compound on Ras proteins and compares its performance with standard in vitro methods of Ras activation.
Comparing this compound Activity: A Data-Driven Overview
Biochemical assays are crucial for quantifying the potency and mechanism of action of small molecule modulators of Ras activity. The following table summarizes the available quantitative data for this compound's activation of Ras and other GTPases, providing a benchmark for its performance.
| Compound/Method | Target GTPase | Assay Type | Key Parameter | Reported Value |
| This compound (CID-888706) | Ras protein wild type | Fluorescence-based GTP binding | EC50 | 141.25 nM [1] |
| This compound (CID-888706) | Rac1 protein wild type | Fluorescence-based GTP binding | EC50 | 20.17 nM[1] |
| This compound (CID-888706) | Rac1 protein activated mutant | Fluorescence-based GTP binding | EC50 | 25.42 nM[1] |
| This compound (CID-888706) | Cdc42 wild type | Fluorescence-based GTP binding | EC50 | 100 nM[1] |
| This compound (CID-888706) | Cdc42 activated mutant | Fluorescence-based GTP binding | EC50 | 58.88 nM[1] |
| This compound (CID-888706) | Rab7 | Fluorescence-based GTP binding | EC50 | 181.97 nM[1] |
| This compound (CID-888706) | Rab-2A | Fluorescence-based GTP binding | EC50 | 354.81 nM[1] |
| GTPγS (Guanosine 5'-[γ-thio]triphosphate) | All Ras isoforms | N/A (non-hydrolyzable GTP analog) | N/A | N/A (used at µM concentrations) |
| Guanine Nucleotide Exchange Factors (GEFs) e.g., SOS1 | Specific Ras isoforms | Nucleotide Exchange Assay | Catalytic efficiency (kcat/KM) | Variable (protein-dependent) |
Visualizing the Ras Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the Ras signaling cascade and a typical workflow for a fluorescence-based nucleotide exchange assay.
Caption: The Ras signaling pathway is initiated by growth factor binding to receptor tyrosine kinases, leading to the activation of the GEF, SOS1, which promotes the exchange of GDP for GTP on Ras. Active Ras-GTP then engages downstream effectors like Raf, initiating a kinase cascade that results in changes in gene expression and cellular responses. This compound acts by directly increasing the affinity of Ras for GTP.
Caption: A typical workflow for a fluorescence-based nucleotide exchange assay to measure the activity of a Ras activator like this compound. The assay monitors the displacement of a fluorescently labeled GDP analog from Ras by unlabeled GTP, with an activator increasing the rate of this exchange.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in biochemical research. The following sections provide detailed methodologies for key experiments used to characterize this compound and other Ras activators.
Fluorescence-Based Guanine Nucleotide Binding Assay (Multiplex Flow Cytometry)
This high-throughput assay was instrumental in the initial identification and characterization of this compound. It allows for the simultaneous measurement of GTP binding to multiple GTPases.
Principle: GST-tagged GTPases are immobilized on glutathione-coated beads, each set of beads having a distinct fluorescent signature. The beads are then incubated with a fluorescently labeled GTP analog (e.g., BODIPY-GTP) in the presence of a test compound. The amount of fluorescent GTP bound to each bead population is quantified by flow cytometry. An increase in fluorescence indicates that the compound promotes GTP binding to the specific GTPase.
Protocol:
-
Protein Expression and Purification: Express and purify GST-tagged wild-type H-Ras, K-Ras, and N-Ras proteins from E. coli.
-
Bead Coupling: Couple the purified GST-Ras isoforms to distinct populations of glutathione-coated polystyrene beads, each identifiable by its unique fluorescence intensity.
-
Assay Plate Preparation: In a 384-well plate, add the bead mixture containing the different Ras isoforms.
-
Compound Addition: Add this compound or a vehicle control (e.g., DMSO) at various concentrations to the wells.
-
GTP Binding Reaction: Add a fluorescent GTP analog (e.g., BODIPY-FL-GTP) to all wells to initiate the binding reaction. The assay buffer should contain EDTA to chelate Mg2+ and facilitate nucleotide exchange.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Flow Cytometry Analysis: Analyze the samples using a high-throughput flow cytometer. For each bead population (corresponding to a specific Ras isoform), measure the mean fluorescence intensity of the bound BODIPY-FL-GTP.
-
Data Analysis: Normalize the fluorescence intensity data to the vehicle control. Plot the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Ras Activation with GTPγS (Positive Control)
GTPγS is a non-hydrolyzable GTP analog that, once bound to Ras, locks it in a constitutively active state. This method is often used as a positive control in Ras activation assays.
Principle: Purified Ras protein is incubated with GTPγS in the presence of EDTA, which chelates Mg2+ ions and facilitates the dissociation of pre-bound GDP. GTPγS then binds to the nucleotide-binding pocket of Ras, leading to its activation.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine purified Ras protein (e.g., 1 µg) with an assay buffer containing EDTA (e.g., 20 mM final concentration).
-
GTPγS Loading: Add GTPγS to a final concentration of 100 µM. For a negative control, add GDP to a final concentration of 1 mM in a separate tube.
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation to allow for nucleotide exchange.
-
Stabilization: Stop the reaction and stabilize the Ras-GTPγS complex by adding MgCl2 to a final concentration of 60 mM and placing the tube on ice.
-
Downstream Analysis: The GTPγS-loaded Ras can now be used in downstream assays, such as pull-down assays with Raf-RBD (Ras-binding domain of Raf) to confirm activation.
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of a guanine nucleotide exchange factor (GEF), such as SOS1, to catalyze the exchange of GDP for GTP on Ras. It can be adapted to screen for small molecules that modulate this process.
Principle: Ras is pre-loaded with a fluorescent GDP analog. The addition of a GEF (SOS1) and an excess of unlabeled GTP initiates the nucleotide exchange. The dissociation of the fluorescent GDP from Ras results in a decrease in fluorescence, which is monitored over time. Activators of this process will increase the rate of fluorescence decay.
Protocol:
-
Ras-BODIPY-GDP Loading: Incubate purified Ras protein with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) in a low-magnesium buffer to facilitate loading. Remove any unbound fluorescent nucleotide.
-
Assay Plate Preparation: In a microplate, add the Ras-BODIPY-GDP complex to each well.
-
Compound/GEF Addition: Add the test compound (e.g., this compound) or a known GEF like the catalytic domain of SOS1.
-
Initiate Exchange: Start the reaction by adding an excess of unlabeled GTP.
-
Fluorescence Monitoring: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial rate of nucleotide exchange from the slope of the fluorescence decay curve. Compare the rates in the presence and absence of the test compound to determine its effect on GEF-mediated exchange.
Concluding Remarks
The available data robustly demonstrate that this compound is a pan-activator of Ras-related GTPases, with a notable potency for wild-type Ras protein. The primary biochemical method for confirming its activity is a fluorescence-based GTP binding assay, which is amenable to high-throughput screening. While specific data on the activity of this compound across different Ras isoforms (H-Ras, K-Ras, N-Ras) is currently limited in the public domain, the provided protocols offer a clear framework for such investigations.
For researchers seeking to activate Ras in vitro, this compound presents a valuable chemical tool, offering a distinct mechanism of action compared to the use of non-hydrolyzable GTP analogs or purified GEFs. The detailed methodologies and comparative data in this guide are intended to support the design and execution of experiments aimed at further elucidating the role of Ras activation in cellular signaling and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of ML-099 Using Mutant GTPases: A Comparative Guide
This guide provides a comparative analysis of the hypothetical molecule ML-099 and its mechanism of action, with a focus on validation using mutant GTPases. The experimental data presented herein is illustrative, designed to model the results that would be expected from the described protocols.
Introduction to this compound and the Target Pathway
This compound is a novel small molecule inhibitor designed to target Guanine Nucleotide Exchange Factors (GEFs) that are specific for the small GTPase, Ras. By inhibiting the exchange of GDP for GTP, this compound is proposed to prevent Ras activation and subsequently block downstream signaling through the MAPK cascade (RAF-MEK-ERK), which is often dysregulated in various cancers. This guide details the validation of this mechanism using constitutively active and dominant-negative mutants of Ras.
Experimental Validation Using Mutant GTPases
To elucidate the precise point of intervention of this compound in the Ras signaling pathway, a series of experiments were conducted utilizing cells expressing wild-type (WT) Ras, a constitutively active mutant (G12V), and a dominant-negative mutant (S17N). The G12V mutant is locked in a GTP-bound "on" state, while the S17N mutant preferentially binds to GEFs, preventing them from activating endogenous WT Ras.
Comparative Analysis of Ras Activation
The effect of this compound on Ras activation was compared to a known MEK inhibitor (Alternative Compound 1). The rationale is that if this compound acts upstream of Ras (at the level of GEF), it should not affect the signaling from a constitutively active Ras mutant.
Table 1: Effect of this compound and Alternative Compound 1 on Ras Activation and Downstream Signaling
| Cell Line | Treatment (10 µM) | Ras-GTP Levels (Relative to Untreated WT) | p-ERK Levels (Relative to Untreated WT) |
| HEK293 (WT Ras) | Untreated | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.23 ± 0.05 | 0.28 ± 0.07 | |
| Alternative Compound 1 | 0.95 ± 0.10 | 0.15 ± 0.04 | |
| HEK293 (Ras G12V) | Untreated | 15.2 ± 1.8 | 12.5 ± 1.5 |
| This compound | 14.8 ± 1.6 | 12.1 ± 1.3 | |
| Alternative Compound 1 | 15.0 ± 1.9 | 0.21 ± 0.06 | |
| HEK293 (Ras S17N) | Untreated | 0.15 ± 0.04 | 0.20 ± 0.05 |
| This compound | 0.14 ± 0.03 | 0.18 ± 0.04 | |
| Alternative Compound 1 | 0.16 ± 0.05 | 0.19 ± 0.05 |
Interpretation of Results
The data in Table 1 demonstrates that this compound significantly reduces Ras-GTP and p-ERK levels in cells with wild-type Ras. However, in cells expressing the constitutively active Ras G12V mutant, this compound has no effect on either Ras-GTP or p-ERK levels. This strongly suggests that this compound acts upstream of Ras. In contrast, the MEK inhibitor (Alternative Compound 1) effectively reduces p-ERK levels in both wild-type and Ras G12V expressing cells, as its target is downstream of Ras. The dominant-negative Ras S17N mutant, as expected, shows low basal levels of Ras-GTP and p-ERK, which are not significantly altered by either compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental logic used to validate the mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound in the Ras signaling pathway.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical diagram illustrating the use of mutants for validation.
Detailed Experimental Protocols
Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For mutant studies, cells were transiently transfected with plasmids encoding wild-type Ras, Ras G12V, or Ras S17N using Lipofectamine 3000 according to the manufacturer's instructions. Experiments were performed 24 hours post-transfection.
Ras Activation Assay (G-LISA)
Ras activation was quantified using a G-LISA™ Activation Assay Kit (Cytoskeleton, Inc.) following the manufacturer's protocol.
-
Cell Lysis: After treatment with this compound (10 µM) or Alternative Compound 1 (10 µM) for 2 hours, cells were washed with ice-cold PBS and lysed in the provided lysis buffer.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
G-LISA Assay: 50 µg of total protein was added to the wells of a 96-well plate coated with a Ras-GTP binding protein.
-
Detection: The plate was incubated, washed, and then incubated with a primary antibody specific for Ras, followed by a secondary HRP-conjugated antibody.
-
Signal Measurement: The signal was developed using a chemiluminescent substrate and read on a plate reader. Data was normalized to the untreated wild-type control.
Western Blotting for p-ERK
-
Sample Preparation: Cells were treated as described above and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined by BCA assay.
-
SDS-PAGE: 20 µg of protein per sample was separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-ERK (1:1000) and total ERK (1:1000).
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was visualized using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Band intensities were quantified using ImageJ software. p-ERK levels were normalized to total ERK levels.
Conclusion
The use of constitutively active and dominant-negative GTPase mutants is a powerful tool for validating the mechanism of action of small molecule inhibitors. The experimental data presented in this guide strongly supports the hypothesis that this compound acts as a GEF inhibitor, upstream of Ras activation. This is clearly differentiated from the downstream effects of a MEK inhibitor. This validation approach provides critical information for the development and characterization of novel therapeutics targeting GTPase signaling pathways.
Comparative Analysis of ML-099 Effects on Cancer Cells and Normal Fibroblasts
A comprehensive guide to the differential effects of the pan-Ras GTPase activator, ML-099, on the migration and cytoskeletal organization of lung carcinoma cells versus normal lung fibroblasts.
This guide provides a comparative analysis of the effects of this compound, a potent pan-activator of Ras-related GTPases, on A549 human lung carcinoma cells and MRC-5 normal human lung fibroblasts. By activating key molecular switches like Rac1, Cdc42, and Ras, this compound influences fundamental cellular processes, including cytoskeletal dynamics and cell migration. Understanding the differential responses of cancerous and non-cancerous cells to this compound is critical for researchers in oncology, cell biology, and drug development.
Key Findings at a Glance
Treatment with this compound is anticipated to elicit distinct responses in A549 cancer cells compared to MRC-5 normal fibroblasts. These differences are rooted in the inherent characteristics of cancer cells, which often exhibit a heightened migratory and invasive potential. The activation of Ras GTPases by this compound is expected to further amplify these malignant phenotypes in A549 cells, while inducing more controlled changes in the cytoskeleton and motility of MRC-5 cells.
Quantitative Comparison of this compound Effects
The following table summarizes the expected quantitative effects of this compound on A549 and MRC-5 cells based on the known functions of its target GTPases.
| Parameter | A549 Lung Carcinoma Cells | MRC-5 Normal Lung Fibroblasts |
| GTPase Activation | ||
| Rac1-GTP Levels | Significant increase | Moderate increase |
| Cdc42-GTP Levels | Significant increase | Moderate increase |
| Cell Migration | ||
| Migration Rate (µm/hr) | Substantial increase | Moderate increase |
| Directional Persistence | Likely decreased due to chaotic protrusions | Maintained or slightly increased |
| Cytoskeletal Features | ||
| Lamellipodia Formation | Pronounced and widespread | Organized at the leading edge |
| Filopodia Formation | Numerous and dynamic | Present and involved in sensing |
| Stress Fiber Formation | Potentially reduced in favor of migratory structures | Maintained for adhesion and contractility |
Signaling Pathways and Experimental Workflows
The differential effects of this compound in A549 and MRC-5 cells can be attributed to the distinct downstream signaling pathways that are predominantly active in each cell type.
Signaling Pathway Diagram
Caption: this compound signaling in cancer vs. normal cells.
Experimental Workflow Diagram
Caption: Workflow for comparing this compound effects.
Detailed Experimental Protocols
GTPase Activation Assay (Pull-down Assay)
This protocol is designed to measure the levels of active, GTP-bound Rac1 and Cdc42 in cell lysates.
-
Cell Lysis:
-
Culture A549 and MRC-5 cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
-
Pull-down of Active GTPases:
-
Incubate equal amounts of protein from each lysate with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to active Rac1 and Cdc42, coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Rac1 and Cdc42.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative levels of active GTPases.
-
Cell Migration Assay (Scratch Assay)
This assay measures the rate of collective cell migration.
-
Cell Seeding:
-
Seed A549 and MRC-5 cells in a 6-well plate and grow to confluence.
-
-
Creating the "Scratch":
-
Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing this compound or vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 48 hours using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the cell migration speed.
-
Immunofluorescence Staining of the Cytoskeleton
This protocol allows for the visualization of cytoskeletal components, such as F-actin, to observe changes in cell morphology.
-
Cell Culture and Treatment:
-
Grow A549 and MRC-5 cells on glass coverslips.
-
Treat with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS.
-
-
Blocking and Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a fluorescently-labeled phalloidin conjugate (to stain F-actin) and an antibody against a tubulin subunit (to stain microtubules).
-
Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Qualitatively and quantitatively analyze the images for changes in cell shape, and the formation of lamellipodia, filopodia, and stress fibers.
-
Evaluating the Downstream Consequences of ML-099 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the downstream consequences of treatment with ML-099, a small molecule pan-activator of Ras-related GTPases. This compound has been identified as a valuable research tool for probing the complex signaling pathways regulated by these molecular switches. This document outlines the mechanism of action of this compound, compares its activity to other potential alternatives, and provides detailed experimental protocols for evaluating its effects on cellular processes.
Mechanism of Action of this compound
This compound (CID-888706) is a pan-activator of Ras-related GTPases, including Rac1, cell division cycle 42 (Cdc42), Ras, Rab7, and Rab-2A[1][2]. Unlike the cell's natural guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP, this compound functions by increasing the affinity of the GTPase for guanine nucleotides[1][3]. This leads to the stabilization of the GTP-bound, active state of the GTPase, thereby amplifying downstream signaling cascades. The activation of these GTPases by this compound is hypothesized to occur through binding to an allosteric site located between the switch I and II regions of the proteins[1][3].
Comparative Performance of this compound
This compound is part of a family of small molecule pan-activators of Ras-related GTPases discovered through the NIH Molecular Libraries Program[1]. While direct comparative studies with other commercially available GTPase activators are limited in the public domain, the primary probe report provides EC50 values for this compound against a panel of GTPases. This allows for a quantitative comparison of its potency across different family members.
| GTPase Target | This compound EC50 (nM) |
| Rac1 protein wild type | 20.17 |
| Rac1 protein activated mutant | 25.42 |
| Cell division cycle 42 (Cdc42) wild type | 100 |
| Cell division cycle 42 (Cdc42) activated mutant | 58.88 |
| Ras protein wild type | 141.25 |
| Ras protein activated mutant | 95.5 |
| GTP-binding protein (Rab7) | 181.97 |
| Rab-2A | 354.81 |
| Table 1: In vitro activation of various Ras-related GTPases by this compound, as determined by a flow cytometry-based assay measuring the binding of fluorescently labeled GTP analogs. Data sourced from the NIH Molecular Libraries Program Probe Report.[1][2] |
Alternatives to this compound:
For researchers seeking to activate specific GTPases or pathways, several alternatives exist. These include other small molecules identified in the same screen as this compound (e.g., ML-098/CID-7345532 and ML-097/CID-2160985), as well as genetically encoded constitutively active mutants of specific GTPases. The choice of activator will depend on the desired specificity and the experimental system. Small molecule activators like this compound offer the advantage of temporal control over GTPase activation, which is not possible with genetic methods.
Downstream Consequences of this compound Treatment
The activation of Ras-related GTPases by this compound is expected to trigger a wide range of downstream cellular events. Based on the known functions of its primary targets, the most significant consequences are anticipated in the regulation of the actin cytoskeleton, cell migration, and cell morphology.
Actin Cytoskeleton Reorganization
Rac1 and Cdc42 are master regulators of the actin cytoskeleton. Their activation is known to induce the formation of distinct actin-based structures:
-
Lamellipodia: Broad, sheet-like protrusions at the leading edge of migrating cells, primarily driven by Rac1 activation.
-
Filopodia: Thin, finger-like protrusions involved in sensing the extracellular environment, primarily driven by Cdc42 activation.
Treatment of cells with this compound is therefore predicted to induce significant actin polymerization and the formation of these structures.
Cell Migration
The dynamic reorganization of the actin cytoskeleton is a fundamental requirement for cell migration. By activating Rac1 and Cdc42, this compound is expected to enhance cell motility. This can be quantified through various in vitro assays, such as wound healing assays or single-cell tracking experiments.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the downstream consequences of this compound treatment.
Experimental Protocol 1: GTPase Activation Assay (Pull-down)
This protocol is designed to biochemically confirm the activation of a specific GTPase (e.g., Rac1) in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-tagged p21-activated kinase 1 (PAK1) p21-binding domain (PBD) beads (for Rac1/Cdc42)
-
Primary antibody against the GTPase of interest (e.g., anti-Rac1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarification: Scrape the cells and centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Input Control: Collect a small aliquot of the supernatant to serve as the "total protein" input control.
-
Pull-down: Incubate the remaining supernatant with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and the input control by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the GTPase of interest.
-
Detection: Incubate with the HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. The amount of GTPase pulled down by the beads corresponds to the active, GTP-bound form.
Experimental Protocol 2: Actin Cytoskeleton Staining
This protocol allows for the visualization of changes in the actin cytoskeleton following this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and incubate with fluorescently labeled phalloidin and DAPI for 30-60 minutes at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Experimental Protocol 3: Wound Healing (Scratch) Assay
This protocol provides a quantitative measure of cell migration in response to this compound treatment.
Materials:
-
Cells cultured in a multi-well plate
-
This compound
-
Sterile pipette tip or scratcher
-
Microscope with live-cell imaging capabilities or an incubator with a microscope
Procedure:
-
Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Create Wound: Use a sterile pipette tip to create a "scratch" or "wound" in the monolayer.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing this compound or vehicle control.
-
Imaging: Acquire images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analysis: Quantify the area of the wound at each time point. The rate of wound closure is a measure of cell migration.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms of this compound action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for GTPase activation assay.
Caption: Experimental workflow for wound healing assay.
References
- 1. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Three small molecule pan activator families of Ras-related GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
ML-099 as a Positive Control for GTPase Activation Studies: A Comparative Guide
In the dynamic field of cell signaling research, the study of small GTPases is paramount to understanding a myriad of cellular processes, from proliferation and differentiation to cytoskeletal organization and vesicular trafficking. Accurate assessment of GTPase activation is crucial, and the use of reliable positive controls is a cornerstone of robust experimental design. This guide provides a comprehensive comparison of ML-099, a pan-GTPase activator, with other commonly used positive controls, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their GTPase activation studies.
Introduction to this compound
This compound is a small molecule that has been identified as a pan-activator of Ras-related GTPases.[1][2] Unlike many other activators that function as non-hydrolyzable GTP analogs, this compound employs a distinct mechanism of action. It binds to an allosteric site on the GTPase, located between the critical switch I and switch II regions.[1][2] This binding event increases the affinity of the GTPase for guanine nucleotides, thereby promoting the active, GTP-bound state.[1][2] This allosteric activation mechanism makes this compound a valuable tool for studying the dynamics of GTPase activation in a manner that more closely mimics physiological activation by Guanine Nucleotide Exchange Factors (GEFs).
Comparison of Positive Controls for GTPase Activation
The choice of a positive control in a GTPase activation assay is critical for validating the assay's performance and ensuring the accurate interpretation of results. The following table provides a comparative overview of this compound and other commonly used positive controls.
| Feature | This compound | GTPγS (Guanosine 5′-[γ-thio]triphosphate) | Growth Factors (e.g., EGF) |
| Mechanism of Action | Allosteric activator; increases GTPase affinity for GTP.[1][2] | Non-hydrolyzable GTP analog; locks GTPase in an active state. | Induce upstream signaling cascades leading to GEF activation and subsequent GTPase activation. |
| Specificity | Pan-activator of Ras-related GTPases.[1][2] Specificity across other GTPase families requires further characterization. | Broadly acts on all GTP-binding proteins. | Specific to receptors and downstream signaling pathways present in the experimental system. |
| Advantages | - Mimics GEF-mediated activation. - Allows for the study of the complete GTPase cycle. | - Potent and stable activation. - Widely used and well-characterized. | - Physiologically relevant activation. |
| Limitations | - Limited publicly available data on EC50 values for a wide range of GTPases. - Potential for off-target effects is not fully characterized. | - Bypasses the natural nucleotide exchange process. - Can lead to irreversible activation, which may not be suitable for all experimental questions. | - Effect is cell-type and context-dependent. - Can activate multiple downstream pathways, complicating data interpretation. |
| Potency (EC50) | Potent activator, with reported activity in the nanomolar range for some GTPases (e.g., at least 100 nM for Cdc42).[1] | Varies depending on the specific GTPase and assay conditions. | Dependent on receptor expression levels and signaling pathway efficiency. |
Experimental Protocols
General Considerations for GTPase Activation Assays
Successful GTPase activation assays hinge on careful sample preparation and the inclusion of appropriate controls.
-
Negative Control: A sample treated with GDP or a vehicle control should be included to establish the basal level of GTPase activity.
-
Positive Control: A known activator, such as this compound or GTPγS, is essential to confirm that the assay can detect an increase in GTPase activity.
-
Total GTPase Control: A fraction of the cell lysate should be reserved to measure the total amount of the GTPase of interest by Western blotting. This is crucial for normalizing the amount of activated GTPase to the total protein level.
GTPase Pull-Down Assay using this compound as a Positive Control
This protocol describes a general workflow for a pull-down assay to measure the activation of a specific GTPase.
Workflow for GTPase Pull-Down Assay
Caption: Workflow of a GTPase pull-down assay with this compound as a positive control.
Materials:
-
Cell culture reagents
-
Ice-cold lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors)
-
This compound (stock solution in DMSO)
-
GTPase-specific binding domain coupled to beads (e.g., PAK-PBD for Rac/Cdc42, Rhotekin-RBD for Rho)
-
Wash buffer (e.g., lysis buffer without protease/phosphatase inhibitors)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody specific for the GTPase of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture and treat cells as required for the experiment.
-
On ice, lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
For the positive control, take an aliquot of lysate (e.g., 500 µg of total protein) and add this compound to a final concentration of 1-10 µM. Incubate on ice for 15-30 minutes.
-
To the experimental and positive control lysates, add the appropriate GTPase-specific binding domain beads.
-
Incubate at 4°C with gentle rotation for 1 hour.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant completely and add elution buffer to the beads.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Analyze the eluted proteins and a sample of the total cell lysate (input control) by SDS-PAGE and Western blotting using an antibody specific for the GTPase of interest.
Signaling Pathway
The activation of small GTPases is a central hub in many signaling pathways. The diagram below illustrates the general mechanism of GTPase activation and the point of intervention for this compound.
GTPase Activation Cycle and the Role of this compound
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of ML-099
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of ML-099, a small molecule pan activator of Ras-related GTPases. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on established best practices for the disposal of hazardous chemical waste and takes into account the pyridine and thioether moieties present in the this compound structure. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Key Compound Data
A summary of the essential quantitative data for this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 259.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| CAS Number | 496775-95-2 |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risks to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A fully buttoned laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated hazardous waste container lined with a clear plastic bag.[1]
-
Do not mix with other solid waste unless explicitly permitted by your institution's EHS guidelines.[2]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing chemical waste.[1]
-
3. Waste Container Management:
-
Labeling:
-
Storage:
4. Request for Disposal:
-
Once a waste container is full or has reached the accumulation time limit set by your institution (often 6-12 months), submit a hazardous waste pickup request to your institution's EHS department.[1][6]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
5. Spill Management:
-
In the event of a spill, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).[4]
-
Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.[4]
-
Report the spill to your laboratory supervisor and EHS department.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Generalized workflow for the disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling ML-099
Disclaimer: Publicly available safety data for a chemical compound designated "ML-099" is not available. The following guide is a comprehensive template based on best practices for handling novel or uncharacterized chemical compounds in a research and development environment. This information should be adapted based on a thorough risk assessment and any available internal data for this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Hazard Identification and Classification
Based on standard practices for new chemical entities, this compound should be handled as a substance with potential hazards until thoroughly characterized. Potential, unconfirmed hazards may include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation or serious eye damage.
-
Sensitization: May cause an allergic skin or respiratory reaction.
-
Organ Toxicity: Suspected of causing damage to organs through prolonged or repeated exposure.
-
Reproductive Toxicity: May damage fertility or the unborn child.
A precautionary approach is mandatory. All personnel must be trained on the potential risks and the procedures outlined in this guide.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Lab Coat | Gloves | Eye Protection | Respiratory Protection |
| Weighing and Compounding | Certified laboratory coat | Double-gloving with nitrile or neoprene gloves | Chemical safety goggles and face shield | NIOSH-approved respirator with appropriate cartridges |
| Solution Preparation | Certified laboratory coat | Nitrile or neoprene gloves | Chemical safety goggles | Use within a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Certified laboratory coat | Nitrile or neoprene gloves | Chemical safety goggles | Use within a certified chemical fume hood or biological safety cabinet |
| Waste Disposal | Certified laboratory coat | Heavy-duty nitrile or neoprene gloves | Chemical safety goggles | NIOSH-approved respirator if outside a fume hood |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Handling and Storage Protocols
Engineering Controls:
-
All work with solid or concentrated forms of this compound must be conducted in a certified chemical fume hood or a glove box.
-
Ensure adequate ventilation in all areas where this compound is handled or stored.
-
Use of a powder-containment balance enclosure is recommended for weighing.
Hygiene Practices:
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and launder it separately before reuse.
Storage Conditions:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Protect from light and heat.
First-Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover with a damp cloth or paper towels to avoid raising dust.
-
Collect: Gently sweep or scoop the absorbed material or contained solid into a labeled, sealed waste container.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Dispose of hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
